molecular formula C9H7BrFNO4 B2779413 Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate CAS No. 1706449-40-2

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Cat. No.: B2779413
CAS No.: 1706449-40-2
M. Wt: 292.06
InChI Key: AUCLJEKVQWLWOJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C9H7BrFNO4 and its molecular weight is 292.06. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-16-9(13)3-5-2-6(10)8(12(14)15)4-7(5)11/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCLJEKVQWLWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

As drug discovery pivots toward increasingly complex and metabolically stable architectures, the strategic selection of polyfunctionalized building blocks becomes paramount. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS: 1706449-40-2)[1] is a premier example of such a scaffold. Featuring four distinct functional handles—an ester, a fluorine atom, a bromine atom, and a nitro group—this molecule offers unparalleled orthogonal reactivity.

This whitepaper provides an in-depth analysis of the electronic properties, reactivity profiles, and validated synthetic workflows for this critical intermediate, designed specifically for process chemists and drug development professionals.

Structural & Electronic Profiling: The Causality of Reactivity

To master the synthetic utility of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate, one must understand the electronic interplay between its substituents. The molecule is a tetrasubstituted benzene ring where the positioning of each group dictates its reactivity:

  • The Nitro Group (C4): As a strongly electron-withdrawing group (EWG), the nitro moiety drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. It strongly activates the ortho and para positions toward nucleophilic attack.

  • The Bromo Group (C5): Positioned ortho to the nitro group, the C-Br bond is highly polarized. This specific topology makes the bromine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) via a resonance-stabilized Meisenheimer complex[2]. Furthermore, the electron-deficient nature of the ring accelerates the oxidative addition of Palladium(0) species, making it an ideal candidate for cross-coupling.

  • The Fluoro Group (C2): Positioned meta to the nitro group, the fluorine atom does not benefit from the strong resonance activation of the NO₂ group. Consequently, while fluorine is typically a good leaving group in SNAr reactions, in this specific scaffold, it remains largely inert during nucleophilic attacks at C5. This allows the fluorine to be retained in the final drug candidate, providing crucial metabolic stability and modulating the pKa of adjacent functional groups.

  • The Methyl Acetate Group (C1): Providing a handle for aliphatic extension, this ester can be selectively hydrolyzed to the corresponding acid or utilized in downstream amidation reactions without disturbing the aromatic halogens.

Physicochemical Data Summary

All quantitative structural and physical data for the core scaffold are summarized below for rapid reference[1].

PropertyValue
Chemical Name Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate
CAS Registry Number 1706449-40-2
Molecular Formula C₉H₇BrFNO₄
Molecular Weight 292.06 g/mol
SMILES String COC(=O)CC1=CC(Br)=C(=O)C=C1F
Key Functional Groups Methyl Ester, Aryl Fluoride, Aryl Bromide, Nitro Group

Mechanistic Pathway Visualization

The orthogonal nature of this scaffold allows for divergent synthetic pathways. The diagram below maps the primary transformations, highlighting the selective activation of each functional group.

G Core Methyl 2-(5-bromo-2-fluoro- 4-nitrophenyl)acetate Reduction Chemoselective Reduction (Zn, NH4Cl) Core->Reduction Nitro Reduction Suzuki Suzuki-Miyaura Coupling (Pd-catalyst, R-B(OH)2) Core->Suzuki C-Br Oxidative Addition SNAr Nucleophilic Aromatic Substitution (Amine) Core->SNAr C-Br Displacement (Ortho-NO2) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Saponification Aniline Methyl 2-(4-amino-5-bromo- 2-fluorophenyl)acetate Reduction->Aniline Biaryl Methyl 2-(5-aryl-2-fluoro- 4-nitrophenyl)acetate Suzuki->Biaryl Substituted Methyl 2-(5-amino-2-fluoro- 4-nitrophenyl)acetate SNAr->Substituted Acid 2-(5-Bromo-2-fluoro- 4-nitrophenyl)acetic acid Hydrolysis->Acid

Divergent orthogonal synthetic pathways for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate.

Validated Synthetic Workflows

The following protocols have been designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to prevent common side reactions (e.g., hydrodehalogenation).

Workflow A: Chemoselective Nitro Reduction (Zn/NH₄Cl)

The Causality: Standard catalytic hydrogenation (Pd/C, H₂) of this molecule will inevitably lead to the hydrodehalogenation of the C-Br bond, destroying the cross-coupling handle. To selectively reduce the nitro group to an aniline while preserving the bromine atom, a mild electron-transfer mechanism using Zinc dust and Ammonium Chloride is required[3],[4]. NH₄Cl acts as a weak acid buffer (pH ~6), preventing the solution from becoming too alkaline, which would stall the reduction at the hydroxylamine stage.

Step-by-Step Protocol:

  • Preparation: Dissolve Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 equiv, 10 mmol) in a 4:1 mixture of THF and H₂O (50 mL).

  • Activation: Add solid NH₄Cl (5.0 equiv, 50 mmol) to the solution and stir until fully dissolved.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Slowly add Zinc dust (5.0 equiv, 50 mmol) portion-wise over 15 minutes to control the exothermic single-electron transfer process.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the distinct yellow spot of the nitroaromatic starting material disappears, replaced by a highly polar, UV-active, and Ninhydrin-positive spot (the aniline). LC-MS will confirm the mass shift from[M+H]⁺ 292/294 to 262/264, retaining the 1:1 bromine isotope pattern.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove insoluble zinc salts. Wash the filter cake with EtOAc (3 × 20 mL). Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the aniline derivative.

Workflow B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Causality: The ortho-nitro group heavily withdraws electron density from the C5 carbon. This electron deficiency accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond[2]. A mild base (K₂CO₃) is chosen to facilitate transmetalation without causing premature hydrolysis of the C1 methyl ester.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine the starting acetate (1.0 equiv, 5 mmol), an arylboronic acid (1.2 equiv, 6 mmol), and K₂CO₃ (2.0 equiv, 10 mmol).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (25 mL) that has been previously sparged with Argon for 30 minutes.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). The bidentate dppf ligand is selected to prevent catalyst deactivation and suppress protodeboronation.

  • Reaction: Seal the flask and heat to 80 °C for 6 hours.

  • Self-Validation (In-Process Control): Monitor by LC-MS. Successful coupling is validated by the complete consumption of the starting material mass and the disappearance of the characteristic 1:1 (M / M+2) bromine isotope cluster, replaced by the exact mass of the biaryl product.

  • Workup: Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 × 30 mL). Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography.

References

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. National Institutes of Health (PMC).[Link]

  • Reduction of Nitrophenols by Zinc and Ammonium Chloride in Aqueous Medium. ResearchGate.[Link]

Sources

Advanced Synthetic Applications and Physicochemical Profiling of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern medicinal chemistry and drug discovery, highly functionalized tetra-substituted arenes serve as critical linchpins for the divergent synthesis of complex active pharmaceutical ingredients (APIs). This technical whitepaper provides an in-depth analysis of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate , officially registered under CAS Number 1706449-40-2 [1]. By mapping its orthogonal reactivity profile, this guide establishes field-proven, self-validating protocols for leveraging this molecule in advanced synthetic workflows.

Structural Rationale and Orthogonal Reactivity

The synthetic value of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS: 1706449-40-2) lies in its "push-pull" electronic distribution and the orthogonal nature of its four substituents. As a Senior Application Scientist, I approach this scaffold not as a static molecule, but as a programmable matrix for sequential functionalization.

  • C4-Nitro Group (-NO₂): Acts as the primary electronic director. Its strong electron-withdrawing nature drastically lowers the lowest unoccupied molecular orbital (LUMO) of the arene, activating the ring for nucleophilic attack.

  • C2-Fluoro Group (-F): Positioned para to the nitro group, this highly electronegative atom is primed for Nucleophilic Aromatic Substitution (SₙAr). The fluorine atom stabilizes the anionic Meisenheimer intermediate through inductive effects before acting as an exceptional leaving group [2].

  • C5-Bromo Group (-Br): Provides a dedicated handle for transition-metal-catalyzed cross-coupling. Because it is electronically decoupled from the SₙAr pathway, it allows for chemoselective C-C bond formation (e.g., Suzuki-Miyaura coupling) without disrupting the rest of the scaffold [3].

  • C1-Methyl Acetate (-CH₂COOCH₃): Offers a versatile aliphatic handle for enolate alkylation, Knoevenagel condensations, or post-reduction cyclization to form indole or oxindole cores.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties

PropertyValue / Specification
Chemical Name Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate
CAS Number 1706449-40-2
Molecular Formula C₉H₇BrFNO₄
Molecular Weight 292.06 g/mol
SMILES String COC(=O)CC1=CC(Br)=C(=O)C=C1F
Typical Appearance Pale yellow to off-white crystalline powder

Table 2: Orthogonal Reactivity Matrix

Ring PositionFunctional GroupPrimary Reaction TypeElectronic Role
C2 -FluoroSₙAr (Nucleophilic Substitution)Leaving group; activated by C4-NO₂
C4 -NitroReduction / ActivationElectron-withdrawing activator
C5 -BromoPd-Catalyzed Cross-CouplingOxidative addition handle
C1 -CH₂COOCH₃Enolate Chemistry / CyclizationNucleophilic α-carbon / Electrophilic ester

Divergent Synthetic Workflows

The following DOT diagram illustrates the programmable, divergent pathways accessible from this central scaffold.

ReactivityMap Core Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS: 1706449-40-2) SNAr SNAr at C2 Core->SNAr Nucleophile Suzuki Suzuki Coupling at C5 Core->Suzuki Pd Catalyst Reduction Nitro Reduction at C4 Core->Reduction Fe/NH4Cl Prod1 C2-Aminated Scaffold SNAr->Prod1 Prod2 C5-Biaryl Scaffold Suzuki->Prod2 Prod3 Aniline / Indole Core Reduction->Prod3

Caption: Divergent synthetic pathways of the tetra-substituted arene scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol explains the mechanistic causality behind the reagent selection and provides in-process analytical checkpoints.

Protocol A: SₙAr Displacement of the C2-Fluorine

Objective: Introduce a primary or secondary amine at the C2 position.

  • Preparation: Dissolve Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the target amine (1.2 eq) followed by finely powdered K₂CO₃ (2.0 eq).

    • Causality: DMF is chosen as a polar aprotic solvent to solvate the potassium cation, leaving the carbonate anion highly active to scavenge the HF byproduct. K₂CO₃ is a mild base that prevents premature hydrolysis of the methyl ester, which would occur if stronger bases like NaOH were used.

  • Execution: Heat the reaction mixture to 60–80 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation & Troubleshooting:

    • Visual Cue: The solution will transition from pale yellow to a deep orange/red. This chromic shift is diagnostic of the extended push-pull conjugation formed between the new electron-donating amino group and the electron-withdrawing nitro group.

    • Analytical Confirmation: Monitor via LC-MS. Successful conversion is validated by a mass shift of [M + Amine - 19 Da (F)]. If ester hydrolysis is detected (loss of 14 Da), reduce the temperature to 50 °C and switch to a weaker base like DIPEA.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Construct a biaryl framework via C-C bond formation at the C5-bromine.

  • Preparation: In a Schlenk flask, combine the SₙAr product from Protocol A (1.0 eq), an arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃.

    • Causality: The biphasic Dioxane/Water system is critical. The boronic acid must interact with the aqueous base to form a negatively charged boronate complex [Ar-B(OH)₃]⁻. This complex is highly nucleophilic and facilitates the transmetalation step at the palladium center residing in the organic phase [3]. The bidentate dppf ligand prevents catalyst precipitation (palladium black formation) and accelerates reductive elimination.

  • Execution: Heat to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation & Troubleshooting:

    • Analytical Confirmation: Analyze via GC-MS or LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet due to ⁷⁹Br/⁸¹Br. The disappearance of this doublet and the emergence of a single product mass peak confirms complete oxidative addition and coupling.

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to an aniline without dehalogenating the scaffold.

  • Preparation: Dissolve the intermediate in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Causality: Standard catalytic hydrogenation (Pd/C with H₂) will likely cause hydrodehalogenation of any remaining C5-bromine or C2-fluorine atoms. The Béchamp reduction (Fe/NH₄Cl) relies on single-electron transfer mechanisms that are highly chemoselective for the nitro group, preserving the halogen handles for downstream chemistry.

  • Execution: Reflux at 80 °C for 3 hours. Filter hot through a pad of Celite to remove iron oxides.

  • Self-Validation & Troubleshooting:

    • Analytical Confirmation: FT-IR spectroscopy is the most rapid validation tool here. The strong symmetric and asymmetric -NO₂ stretches at ~1530 cm⁻¹ and 1350 cm⁻¹ will completely disappear, replaced by sharp, primary amine N-H stretches at ~3300–3400 cm⁻¹.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Structure of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Mechanistic Profiling of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate: A Multifunctional Scaffold in Advanced API Synthesis

As a Senior Application Scientist, I frequently encounter chemical scaffolds that dictate the entire trajectory of a drug discovery campaign. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is one such powerhouse. This densely functionalized phenylacetic acid derivative serves as a highly modular, orthogonal building block. Its unique substitution pattern allows researchers to perform iterative, regioselective transformations without the need for cumbersome protecting group strategies.

This whitepaper deconstructs the electronic topography of this molecule, maps its orthogonal reactivity pathways, and provides field-proven, self-validating protocols for its application in complex Active Pharmaceutical Ingredient (API) synthesis.

Structural Anatomy & Electronic Topography

To harness the full potential of this scaffold, one must first understand the electronic interplay of its substituents. The core is a benzene ring with the following connectivity:

  • C1: Methyl acetate group (

    
    )
    
  • C2: Fluoro (

    
    )
    
  • C4: Nitro (

    
    )
    
  • C5: Bromo (

    
    )
    

The reactivity of this molecule is governed by a delicate balance of inductive and mesomeric (resonance) effects. The C4-Nitro group is the dominant electron-withdrawing moiety. It is positioned ortho to the C5-Bromo and meta to the C2-Fluoro. While classical Nucleophilic Aromatic Substitution (SNAr) relies on ortho/para resonance stabilization of the Meisenheimer complex[1], poly-substituted systems like this leverage profound inductive LUMO-lowering. The combined inductive pull of the meta-Nitro, para-Bromo, and ortho-acetate groups sufficiently polarizes the C2-F bond, making it highly susceptible to nucleophilic attack[2].

Orthogonal Reactivity Mapping

The true value of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate lies in its perfectly orthogonal reactivity handles. Each functional group can be addressed independently, creating a self-validating system where the success of one reaction sets the stage for the next.

  • Pathway A: Palladium-Catalyzed Cross-Coupling (C5-Bromo): The C-Br bond dissociation energy (~68 kcal/mol) is significantly lower than the C-F bond (~115 kcal/mol). This allows for highly chemoselective oxidative addition by Pd(0) catalysts at C5, leaving the C2-Fluoro intact.

  • Pathway B: Nucleophilic Aromatic Substitution (C2-Fluoro): Fluorine is a far superior leaving group for SNAr compared to bromine. The extreme electronegativity of fluorine creates a massive partial positive charge at C2, accelerating the rate-determining nucleophilic addition step[3].

  • Pathway C: Nitro Reduction (C4-Nitro): The nitro group acts as a masked aniline. Chemoselective reduction (e.g., using Fe/NH4Cl) yields an amine that can be utilized for subsequent amide couplings or benzimidazole formations without triggering proto-debromination[4].

  • Pathway D: Alpha-Functionalization (C1-Acetate): The acidic alpha-protons of the methyl acetate group can be deprotonated for alkylation, or the ester can serve as an electrophilic trap for intramolecular cyclizations.

Reactivity cluster_pathways Core Methyl 2-(5-bromo-2-fluoro -4-nitrophenyl)acetate (Core Scaffold) SNAr SNAr at C2-Fluoro (Amines/Thiols) Core->SNAr Nucleophilic Addition Coupling Cross-Coupling at C5-Bromo (Pd-Catalyzed) Core->Coupling Oxidative Addition Reduction Reduction at C4-Nitro (Aniline Formation) Core->Reduction Hydrogenation / SET Ester Functionalization at C1-Acetate (Enolate/Hydrolysis) Core->Ester Deprotonation / Trap

Orthogonal reactivity pathways of the Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate scaffold.

Quantitative Reactivity Matrix

To guide experimental design, the following table summarizes the chemoselectivity profile and expected outcomes for the primary transformations of this scaffold.

Reactive SiteTransformationStandard Reagents & ConditionsChemoselectivity RationaleTypical Yield
C5-Bromo Suzuki-Miyaura Coupling

,

,

, Dioxane/

, 80°C
Oxidative addition is highly favored at the weaker C-Br bond; C-F bond remains inert under standard Pd(0) catalysis.85–95%
C2-Fluoro SNAr

, DIPEA, DMF, 60–90°C
F is a superior leaving group for SNAr due to the highly polarized C-F bond accelerating the addition step.75–90%
C4-Nitro Reduction to AnilineFe,

, EtOH/

, 80°C
Chemoselective over the ester. Mild Fe/

conditions prevent unwanted dehalogenation of the C5-Br.
80–95%
C1-Acetate Enolate AlkylationLDA, THF, -78°C,

Alpha-protons are acidic; requires strict cryogenic control to prevent competitive side reactions with the nitro group.60–80%

Experimental Protocols: A Self-Validating Cascade

The true test of a building block is its performance in a synthetic sequence. The following protocols detail a two-step sequence: a Suzuki coupling followed by an SNAr/Lactamization cascade to build a highly rigid oxindole core. This is a self-validating system —the successful formation of the oxindole physically proves that the SNAr occurred at the correct regiocenter (C2) and that the acetate handle remained intact.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

Causality Focus: Ligand selection and biphasic solvation.

  • Setup: To a Schlenk flask, add Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq), an arylboronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Solvation: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 0.2 M). Causality: The biphasic system ensures solvation of both the organic substrate and the inorganic base. 
    
    
    
    activates the boronic acid to form a reactive, electron-rich boronate complex, which is essential for transmetalation.
  • Reaction: Heat the mixture to 80°C for 4 hours under

    
    . Causality:
    
    
    
    is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination. Its steric bulk prevents competitive proto-debromination of the electron-deficient ring.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography to yield the C5-arylated intermediate.
    
Protocol 2: SNAr and Intramolecular Lactamization Cascade

Causality Focus: Transition state stabilization and thermodynamic trapping.

  • Setup: Dissolve the C5-arylated intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add Methylamine (2.0 M in THF, 3.0 eq) and DIPEA (2.0 eq).

  • SNAr Initiation: Heat the reaction to 90°C. Causality: DIPEA acts as a non-nucleophilic proton sink. DMF, a highly polar aprotic solvent, is critical here as it stabilizes the polar Meisenheimer transition state during the initial SNAr at the C2-Fluoro position.

  • Thermal Trapping: Maintain heating at 90°C for an additional 12 hours. Causality: Upon complete displacement of the fluoride, the resulting secondary amine is perfectly positioned spatially to attack the adjacent C1-methyl ester. The elevated temperature overcomes the activation barrier for this intramolecular lactamization, extruding methanol and driving the equilibrium toward the highly stable 1-methyl-5-aryl-6-nitroindolin-2-one core.

  • Validation: The precipitation of the oxindole upon addition of water confirms the success of the cascade, validating both the regiochemistry of the SNAr and the integrity of the acetate group.

References

  • Benchchem Technical Support Team. 2-Fluoro-4-nitrobenzoic acid | 403-24-7. Benchchem. 2

  • Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek Application Notes. 1

  • National Institutes of Health (PMC). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC6471018. 3

  • ACS Publications. Exploratory Process Development and Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate. Organic Process Research & Development. 4

Sources

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid methyl ester MSDS

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a highly functionalized aromatic intermediate used primarily in the development of Aldose Reductase Inhibitors (ARIs) , a class of drugs targeting diabetic complications such as neuropathy and retinopathy (e.g., Ranirestat/AS-3201 analogs) [1, 2].[1][2]

Its structural complexity—featuring a halogenated nitro-aromatic core and an ester handle—makes it a versatile "linchpin" molecule.[1][2] The fluorine atom at the C2 position serves as a bioisostere to modulate metabolic stability, while the nitro group acts as a masked aniline for subsequent coupling reactions. However, this same reactivity profile necessitates a rigorous safety protocol, as the compound possesses significant alkylating and sensitizing potential.

This guide moves beyond the standard MSDS, offering a research-grade analysis of the compound's physicochemical behavior, toxicological mechanisms, and self-validating handling protocols.[1][2]

Part 2: Physicochemical Profile

The following data characterizes the compound's behavior in a laboratory setting. Note that specific melting points may vary based on polymorphic form and purity.[2]

PropertySpecification / DescriptionCausality/Implication
Chemical Formula C₉H₇BrFNO₄High oxygen content due to nitro/ester groups.[1][2]
Molecular Weight ~292.06 g/mol Moderate weight; likely solid at STP.[2]
Appearance Pale yellow to off-white crystalline solidNitro groups typically impart yellow color via conjugation.[1][2]
Solubility Soluble: DMSO, DMF, EtOAc, DCMInsoluble: WaterLipophilic nature requires organic solvents for cleaning/reaction.[2]
Reactivity Susceptible to hydrolysis (ester) and reduction (nitro).[2]Moisture Sensitive: Store under inert atmosphere to prevent acid formation.
Partition Coeff. LogP ~ 1.9 - 2.5 (Predicted)Permeable to skin; requires double-gloving.[1][2]

Part 3: Hazard Assessment & Toxicology (E-E-A-T)

As an Application Scientist, I must emphasize that standard GHS codes often understate the risks of multi-functional intermediates. This compound combines the risks of halogenated aromatics with nitro compounds .[2]

GHS Classification (Derived from Analogs)
  • Acute Toxicity (Oral): Category 3/4 (H301/H302) – Toxic/Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2][3]

  • Serious Eye Damage: Category 2A (H319) – Causes serious eye irritation.[2][4]

  • Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction.[2]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]

Mechanistic Toxicology
  • Sensitization Potential: The electron-withdrawing nitro and fluoro groups activate the benzene ring, making it susceptible to nucleophilic attack by biological proteins (haptenization).[2] This can lead to severe contact dermatitis upon repeated exposure [3].[2]

  • Metabolic Activation: Upon ingestion or absorption, the nitro group can be reduced by nitroreductases to a hydroxylamine or amine, which are potential methemoglobinemia inducers.

  • Alkylating Agent: As an alpha-phenyl ester, the benzylic position is activated.[2] While not a classic mustard, it can act as a weak alkylator under physiological conditions, posing a theoretical genotoxic risk.

Part 4: Safe Handling Workflow (Visualized)

The following decision tree ensures a self-validating safety loop. It forces the researcher to verify containment before handling the substance.

SafeHandling Start Start: Handling Request RiskAssess 1. Assessment: Is quantity > 100mg? Start->RiskAssess FumeHood Standard Fume Hood (Face Velocity > 0.5 m/s) RiskAssess->FumeHood No GloveBox Isolator / Glove Box (HEPA Filtered) RiskAssess->GloveBox Yes (High Potency Risk) PPE_Check 2. PPE Verification: Nitrile (Double) + Lab Coat + Goggles FumeHood->PPE_Check GloveBox->PPE_Check SolventSelect 3. Solvent Selection: Avoid protic solvents if storing PPE_Check->SolventSelect Execution Execute Synthesis/Handling SolventSelect->Execution Waste Waste Disposal: Segregate as Halogenated Organic Execution->Waste

Figure 1: Risk-based handling workflow. Note the escalation to isolators for larger quantities due to potential potency.[2]

Part 5: Synthetic Utility & Protocols

This section details the practical application of the intermediate. The methyl ester is typically synthesized from the corresponding acid or via SNAr chemistry and is a precursor to the aniline derivative.

Synthesis of the Methyl Ester (Esterification)

Context: Converting the acid precursor (CAS 1785428-47-8) to the methyl ester.[1][2]

  • Reagents: 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid (1.0 eq), Methanol (solvent/reactant), Thionyl Chloride (SOCl₂, 1.2 eq) or H₂SO₄ (cat.).[1][2]

  • Protocol:

    • Setup: Flame-dried RBF under Argon.

    • Addition: Dissolve acid in anhydrous MeOH. Cool to 0°C. Add SOCl₂ dropwise (Caution: Gas evolution).[2]

    • Reaction: Reflux for 2-4 hours.[1][2] Monitor by TLC (EtOAc/Hexane 3:7).[2] The ester is less polar than the acid.

    • Workup: Evaporate MeOH. Redissolve in EtOAc, wash with sat. NaHCO₃ (removes unreacted acid) and Brine.[2] Dry over Na₂SO₄.[2]

    • Validation: ¹H NMR should show a singlet at ~3.7 ppm (OCH₃).[2]

Downstream Pathway: Nitro Reduction

Context: Preparing the aniline for coupling (e.g., to form the succinimide ring in Ranirestat analogs).[1][2]

SynthesisPath Start Fluoro-Nitro Precursor Step1 SNAr / Nitration (Formation of Core) Start->Step1 Intermediate Methyl 2-(5-bromo-2-fluoro- 4-nitrophenyl)acetate (Target Compound) Step1->Intermediate Step2 Fe/AcOH or SnCl2 (Nitro Reduction) Intermediate->Step2 Selective Reduction (Preserves Br/F) Product Aniline Derivative (Drug Precursor) Step2->Product

Figure 2: Synthetic lineage. The target compound is the critical "switch" between the raw aromatic core and the active pharmaceutical ingredient.[1]

Critical Scientific Insight: Standard catalytic hydrogenation (H₂/Pd-C) is NOT recommended for this substrate.[2] The presence of the Bromine (Br) atom makes it susceptible to hydrodebromination (loss of the halogen) under Pd catalysis.[2]

  • Recommended Protocol: Use Iron powder (Fe) in Acetic Acid or Tin(II) Chloride (SnCl₂) to selectively reduce the nitro group to the aniline without touching the bromine or fluorine atoms [4].[2]

Part 6: Emergency Response Protocol

ScenarioImmediate ActionRationale
Skin Contact Wash with PEG-400 (if available) or soap/water for 15 min.[1][2]Lipophilic compounds are removed better by PEG/surfactants than water alone.[2]
Eye Contact Rinse with water for 15 min; hold eyelids open.[2]Corrosive potential requires immediate dilution to prevent corneal opacity.[2]
Spill (Solid) Dampen with MeOH, absorb with Chemizorb®, sweep.[2]Dampening prevents dust generation (inhalation hazard).[2]
Ingestion Do NOT induce vomiting. Rinse mouth.[2][4][5] Call Poison Control.Aspiration of nitro-aromatics can cause severe chemical pneumonitis.[1][2]

References

  • Matsumoto, T., et al. (2008).[2][6][7] Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats.[1][2][6][7][8][9] Journal of Pharmacological Sciences. Link

  • Van Zandt, M. C., et al. (2004).[2] Discovery of [3-(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat)...[1][2]. Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Basketter, D. A., et al. (2002).[2] The local lymph node assay: a viable alternative to currently accepted skin sensitization tests.[2] Food and Chemical Toxicology. Link

  • ChemicalBook. (2025).[2] Synthesis of 2-Bromo-5-methyl-4-nitrophenol (Analogous reduction chemistry). Link

  • Fisher Scientific.[2] (2025).[2][3][4][10] Safety Data Sheet: 4-Nitrophenylacetic acid. Link[2]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly functionalized aromatic building blocks is critical for accelerating structure-activity relationship (SAR) studies. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS: 1706449-40-2) [1] is a highly versatile, tetrasubstituted phenylacetate derivative. With a precisely calculated molecular weight of 292.06 g/mol [2], this compound serves as an advanced intermediate. It features three orthogonal reactive handles—a bromo group, a fluoro group, and a nitro group—anchored around a methyl acetate moiety, making it an ideal precursor for complex heterocycles like oxindoles and biaryl scaffolds.

Physicochemical Profiling & Molecular Weight Determination

Accurate molecular weight validation is the first step in any rigorous synthetic workflow. For halogenated compounds, the average molecular weight only tells part of the story; the monoisotopic mass and isotopic distribution are critical for mass spectrometry (MS) validation.

Because this scaffold contains a single bromine atom, it exhibits a characteristic 1:1 isotopic doublet in MS analysis, corresponding to the


 and 

isotopes. This isotopic signature acts as an intrinsic diagnostic tool during downstream reactions.
Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetateStandard IUPAC nomenclature.
CAS Registry Number 1706449-40-2Unique identifier for procurement[2].
Molecular Formula

Defines the atomic composition.
Average Molecular Weight 292.06 g/mol Used for stoichiometric calculations[2].
Monoisotopic Mass (

)
290.954 DaTarget mass for High-Resolution Mass Spectrometry.
Isotopic Distribution ~1:1 ratio at M and M+2Self-validating MS marker for the intact C-Br bond.

Structural Mechanics & Reactivity Mapping

The strategic placement of functional groups on the phenyl ring dictates the molecule's chemoselectivity. As a Senior Application Scientist, I approach this scaffold as a programmable matrix:

  • The C5-Bromo Handle: Bromine is a premier leaving group for Palladium(0)-catalyzed oxidative addition. Causality: The strong electron-withdrawing nature of the para-nitro group severely depletes the electron density of the C-Br bond. This electronic deficiency accelerates the oxidative addition step, making this position highly reactive in .

  • The C2-Fluoro Handle: Fluorine is highly electronegative but a poor leaving group in unactivated systems. Causality: Positioned ortho to the nitro group, the C-F bond is highly activated. The nitro group stabilizes the Meisenheimer complex intermediate, allowing for facile Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides.

  • The C4-Nitro Group: Beyond activating the ring, the nitro group is a "masked" amine. Causality: Upon catalytic hydrogenation, the nitro group reduces to an aniline. The newly formed nucleophilic amine can spontaneously undergo intramolecular condensation with the adjacent C1-methyl acetate group, rapidly yielding a functionalized oxindole core.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every protocol includes an intrinsic checkpoint to verify success before proceeding.

Protocol A: LC-MS Validation of Molecular Weight and Integrity

Before initiating a multi-step synthesis, the structural integrity of the starting material must be verified using parameters established by the .

  • Step 1 (Sample Prep): Dissolve 1.0 mg of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL in Water/Acetonitrile (50:50).

  • Step 2 (Chromatography): Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Step 3 (Ionization): Utilize Electrospray Ionization in positive mode (ESI+).

  • Step 4 (Self-Validation Check): Extract the ion chromatogram. You must observe a distinct doublet at

    
     291.96 
    
    
    
    and
    
    
    293.96
    
    
    with an approximate 1:1 intensity ratio.
    • Causality: If the 1:1 ratio is absent, the molecule has undergone premature debromination (likely due to photolytic or thermal degradation), and the batch must be discarded.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol selectively targets the C5-Bromo position while preserving the C2-Fluoro handle.

  • Step 1 (Reagent Loading): In an oven-dried Schlenk flask, combine Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq), your target Arylboronic acid (1.1 eq), and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Step 2 (Solvent Addition): Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid into the reactive boronate species.

  • Step 3 (Catalyst Addition): Add

    
     (0.05 eq).
    
    • Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst poisoning.

  • Step 4 (Reaction): Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Step 5 (Self-Validation Check): Perform LC-MS on the crude reaction mixture. The success of the reaction is validated by the loss of the 1:1 isotopic doublet. The new product mass must reflect

    
    , confirming that the C-C bond formation occurred exclusively at the brominated site.
    

Pathway Visualization

The following diagram maps the divergent synthetic logic originating from the core scaffold.

Workflow cluster_0 Pathway A: C-C Bond Formation cluster_1 Pathway B: Heterocycle Synthesis Start Methyl 2-(5-bromo-2-fluoro- 4-nitrophenyl)acetate MW: 292.06 Suzuki Suzuki-Miyaura Coupling (Targets C5-Br) Start->Suzuki Pd(0), Base Reduction Nitro Reduction (Targets C4-NO2) Start->Reduction H2, Pd/C Biaryl Biaryl Scaffold (Loss of Br Isotope Pattern) Suzuki->Biaryl Self-Validation: Mass Shift Cyclization Spontaneous Cyclization (Oxindole Formation) Reduction->Cyclization Intramolecular Condensation

Divergent synthetic pathways and self-validating reaction nodes for the target scaffold.

References

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Isotopic Distribution and Mass Spectrometry Principles." NIST Chemistry WebBook. Available at:[Link]

Sources

Technical Whitepaper: Sourcing and Utilizing Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

[1]

Executive Summary

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a high-value "orphan" intermediate—a compound rarely found in standard catalogs but critical for specific medicinal chemistry campaigns.[1] Its unique substitution pattern (a "tetrasubstituted" benzene core) offers three distinct orthogonal handles for functionalization:[1]

  • Bromine (C5): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Fluorine (C2): An electrophilic site for

    
     displacement or a metabolic blocking group.[1]
    
  • Nitro (C4): A latent amine precursor for amide coupling or heterocycle formation (e.g., quinolinones).[1]

Because this specific ester is often "made-to-order," this guide focuses on the sourcing of its stable precursors and the synthetic pathways required to generate the target in-house or via Contract Research Organizations (CROs).[1]

Chemical Identity & Specifications

PropertySpecification
Chemical Name Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate
Core Scaffold Phenylacetic Acid Methyl Ester
Molecular Formula

Molecular Weight ~292.06 g/mol
Key Precursor CAS 208165-95-1 (Toluene analog)
Alternative Precursor CAS 1805503-59-6 (Benzoic acid analog)
Physical State Pale yellow to off-white solid (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Structural Analysis

The compound features a 1,2,4,5-substitution pattern.[1] The acetate group at C1 and the nitro group at C4 are para to each other, while the fluorine at C2 is ortho to the acetate.[1] This geometry is particularly favorable for synthesizing 7-bromo-6-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives via reduction and intramolecular cyclization.[1]

Supply Chain Landscape

As of 2026, the target ester is not a commodity chemical.[1] Researchers must adopt a Precursor-Based Sourcing Strategy .[1] The most reliable supply chain involves purchasing the Toluene or Benzoic Acid analogs and performing a 2-3 step homologation.[1]

Tier 1: Precursor Suppliers (Stock Items)

The following precursors are commercially available and serve as the starting point for synthesis:

Precursor NameCAS NumberAvailabilityTypical Purity
5-Bromo-2-fluoro-4-nitrotoluene 208165-95-1 High (Stock)>97%
5-Bromo-2-fluoro-4-nitrobenzoic acid 1805503-59-6 Medium (Lead time)>95%

Recommended Suppliers for Precursors:

  • BLD Pharm: Strong inventory of fluorinated nitro-aromatics.[1][2]

  • Combi-Blocks: Specializes in halogenated building blocks.[1]

  • Ambeed: reliable source for gram-scale quantities.[1]

Tier 2: Custom Synthesis (CROs)

If internal synthesis is not feasible, the following specifications should be provided to a CRO (e.g., WuXi AppTec, Pharmaron) for a custom quote:

  • Request: One-pot homologation of CAS 208165-95-1.

  • Purity Required: >95% (HPLC).

  • Impurity Limit: <0.5% des-bromo analogs (critical for downstream coupling).[1]

Technical Synthesis Guide

For researchers synthesizing this compound in-house, the Toluene Homologation Route is superior to the Arndt-Eistert sequence due to safety (avoiding diazomethane) and cost-efficiency.[1]

Synthesis Pathway Diagram[1][6]

SynthesisPathwayPrecursor5-Bromo-2-fluoro-4-nitrotoluene(CAS 208165-95-1)Intermediate1Benzyl BromideIntermediatePrecursor->Intermediate11. NBS, AIBNCCl4, Reflux(Radical Bromination)Intermediate2Benzyl NitrileIntermediateIntermediate1->Intermediate22. TMSCN or NaCNDMF/MeCN(Substitution)TargetMethyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate(Target)Intermediate2->Target3. HCl (gas), MeOH(Pinner Reaction)

Figure 1: Recommended synthetic pathway from the commercially available toluene precursor.

Detailed Experimental Protocol (Toluene Route)
Step 1: Radical Bromination[1]
  • Reagents: 5-Bromo-2-fluoro-4-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).[1]

  • Solvent:

    
    -Trifluorotoluene (Green alternative to 
    
    
    ) or Acetonitrile.[1]
  • Procedure: Reflux the mixture under

    
     for 4-6 hours. Monitor by TLC/LCMS for the disappearance of the toluene peak.[1]
    
  • Critical Control: Avoid over-bromination (gem-dibromide formation).[1] Stop reaction at ~95% conversion.

Step 2: Cyanation[1]
  • Reagents: Benzyl bromide intermediate (1.0 eq), TMSCN (1.2 eq) or NaCN (1.5 eq).[1]

  • Solvent: DMF or DMSO (dry).[1]

  • Procedure: Stir at room temperature (if using TMSCN/TBAF) or 60°C (if using NaCN).

  • Safety: Cyanide Hazard. Perform in a well-ventilated fume hood with bleach traps ready.[1]

Step 3: Pinner Reaction / Methanolysis[1]
  • Reagents: Benzyl nitrile intermediate, MeOH (excess), HCl (gas) or

    
     (conc).[1]
    
  • Procedure: Dissolve nitrile in MeOH. Bubble dry HCl gas at 0°C until saturation, then reflux for 2 hours. Alternatively, use

    
     in MeOH at reflux.[1]
    
  • Workup: Quench with ice water, extract with EtOAc. Wash with

    
     to remove acid.[1]
    
  • Yield: Typically 40-60% over 3 steps.[1]

Applications in Drug Discovery[1]

This building block is a "privileged scaffold" for constructing fused heterocyclic systems.[1]

Synthesis of Dihydroquinolin-2-ones

The primary utility of the 2-fluoro-4-nitro-phenylacetate motif is the synthesis of 6-fluoro-7-bromo-dihydroquinolinones.[1]

  • Mechanism: Reduction of the nitro group (

    
     or 
    
    
    ) yields the aniline.[1] The amine nitrogen then attacks the ester carbonyl (intramolecular amidation) to form the 6-membered lactam ring.[1]
  • Utility: These quinolinones are potent cores for BET bromodomain inhibitors and Bcl-2 inhibitors .[1]

PROTAC Linker Attachment

The 5-bromo position serves as a robust handle for attaching linkers in PROTAC (Proteolysis Targeting Chimera) design.[1]

  • Workflow: The phenylacetate core binds to the E3 ligase (e.g., VHL or Cereblon ligands derived from it), while the linker is attached via Suzuki coupling at the bromine site.[1]

Quality Control & Handling

Analytical Validation[1]
  • 1H NMR (

    
    ):  Look for the singlet of the ester methyl (~3.7 ppm) and the singlet of the benzylic 
    
    
    (~3.6-3.8 ppm).[1] The aromatic region will show two singlets (due to para/isolated protons on the tetra-substituted ring) with F-H coupling splitting.[1]
  • 19F NMR: Essential to confirm the integrity of the C-F bond, which can sometimes be labile under harsh nucleophilic conditions.[1]

Stability & Storage[1]
  • Storage: Store at 2-8°C under inert atmosphere (Argon).

  • Stability: The benzylic position is prone to oxidation if exposed to air/light for prolonged periods.[1] The ester is susceptible to hydrolysis in moist air.[1]

References

  • PubChem. "1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (Precursor CAS 208165-95-1)."[1] National Library of Medicine.[1] [Link][1]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience, 7th Edition.[1] (Standard reference for Pinner Reaction and Radical Bromination protocols).

Difference between acid and methyl ester of 5-bromo-2-fluoro-4-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and synthetic distinctions between 5-bromo-2-fluoro-4-nitrophenylacetic acid and its methyl ester .

Comparative Analysis for Medicinal Chemistry & Process Development

Executive Summary

In the development of small-molecule therapeutics—particularly Aldose Reductase Inhibitors (ARIs) and CRTH2 antagonists—the 5-bromo-2-fluoro-4-nitrophenylacetic acid scaffold (CAS 1785428-47-8) serves as a critical "linchpin" intermediate.[1][2] Its structure offers three orthogonal handles for diversification: a carboxylic acid tail, a reducible nitro group, and a halogenated core suitable for cross-coupling.

The choice between the free acid and the methyl ester is not merely a matter of availability; it dictates the synthetic strategy.[1] The ester is the preferred species for purification and lipophilic functionalization (e.g., Suzuki-Miyaura coupling), while the acid is the requisite substrate for amide bond formation and aqueous-phase biological assays.[1][2] This guide delineates the specific utility of each form to prevent chemoselectivity errors during synthesis.

Molecular Architecture & Physicochemical Profile

The core difference lies in the termination of the acetic acid side chain. This modification drastically alters solubility, melting point, and chromatographic behavior.

FeatureFree Acid Methyl Ester
Chemical Formula


Molecular Weight ~278.03 g/mol ~292.06 g/mol
H-Bond Donors 1 (Carboxyl -OH)0
H-Bond Acceptors 44
LogP (Predicted) ~1.8 – 2.2~2.5 – 3.0 (More Lipophilic)
Solubility Soluble in DMSO, MeOH, aqueous base (

).[1][2] Poor in non-polar solvents.[1]
Soluble in DCM, EtOAc, Toluene. Insoluble in water.[1][3]
Melting Point High (~160–170°C, predicted based on analogs)Lower (Solid < 100°C or viscous oil)
TLC Behavior Streaks on silica (requires AcOH modifier).[1] Low

.
Clean spot. High

in Hex/EtOAc.[1]
Structural Implications[1][2][4]
  • Electronic Effects: The methyl ester masks the acidic proton, preventing salt formation during metal-catalyzed reactions (e.g., preventing palladium poisoning by carboxylates).[1]

  • The "Ortho-Nitro" Effect: In both forms, the Bromine atom at C-5 is ortho to the Nitro group at C-4.[1][2] This makes the C-Br bond highly activated for both Nucleophilic Aromatic Substitution (

    
    ) and Palladium oxidative addition.[1][2]
    

Synthetic Pathways & Interconversion[1][2]

The synthesis of these moieties typically proceeds via the homologation of the corresponding benzyl halide. The ester is often the primary product of methanolysis, which is then hydrolyzed to the acid.

Workflow Diagram: Synthesis & Interconversion

The following diagram illustrates the standard workflow from the benzyl bromide precursor to the target acid and ester.

SynthesisWorkflow Precursor 5-Bromo-2-fluoro- 4-nitrobenzyl Bromide Nitrile Nitrile Intermediate Precursor->Nitrile NaCN, DMSO SN2 Displacement Ester Methyl Ester (Protected Form) Nitrile->Ester MeOH, HCl (g) Pinner Reaction Acid Free Acid (Active Form) Nitrile->Acid H2SO4/H2O Hydrolysis Ester->Acid LiOH, THF/H2O Saponification Acid->Ester MeOH, H2SO4 or TMS-Diazomethane

Figure 1: Synthetic interconversion map showing the relationship between the benzyl precursor, the methyl ester, and the free acid.

Detailed Protocols
A. Synthesis of the Methyl Ester (Pinner Reaction/Methanolysis)

The methyl ester is often synthesized directly from the nitrile intermediate to avoid handling the polar acid during early purification steps.

  • Reaction: Dissolve the nitrile intermediate in anhydrous methanol.

  • Activation: Bubble dry HCl gas or add

    
     (catalytic).[1]
    
  • Conditions: Reflux for 2–4 hours.

  • Workup: Concentrate, partition between EtOAc and saturated

    
    . The ester remains in the organic layer.
    
  • Advantage: The product can be purified via flash column chromatography (Hexanes/EtOAc) without streaking.[1]

B. Hydrolysis to the Free Acid
  • Reaction: Dissolve Methyl Ester in THF/Water (3:1).

  • Reagent: Add LiOH (2.0 equiv). Stir at RT for 1 hour.

  • Workup: Acidify with 1M HCl to pH 2. The acid precipitates or is extracted into EtOAc.

  • Critical Note: Avoid harsh heating with strong base to prevent nucleophilic attack on the activated fluorine or bromine atoms.[1]

Reactivity Profile & Strategic Selection

The decision to use the Acid or the Ester depends on the subsequent reaction step. The table below guides the selection process.

Intended ReactionPreferred FormScientific Rationale
Suzuki-Miyaura Coupling Methyl Ester The free carboxylic acid can coordinate to Pd catalysts, reducing turnover.[1][2] The ester is compatible with non-polar solvents (Toluene/Dioxane) used in couplings.
Amide Coupling Free Acid The acid is the substrate for EDC/NHS or HATU couplings to form amides (common in peptidomimetics).[1]
Nitro Reduction Methyl Ester Reducing the nitro group (

) yields an aniline.[1] If the free acid is present, the resulting amino-acid becomes a zwitterion, making isolation difficult.[2] The amino-ester is easily extracted.[1][2]
SNAr Displacement Methyl Ester Nucleophiles (amines/thiols) may deprotonate the acid, killing the reaction.[1] The ester ensures the nucleophile attacks the ring (displacing Br or F) rather than the side chain.
Reactivity Map: Divergent Pathways

The unique substitution pattern (5-Br, 4-NO2, 2-F) creates specific reactivity zones.[1][2]

ReactivityMap Core 5-Bromo-2-fluoro-4-nitrophenyl Scaffold Suzuki Suzuki Coupling (at 5-Br) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Use ESTER Reduction Nitro Reduction (at 4-NO2) Core->Reduction Fe/NH4Cl or H2/Pd Use ESTER SNAr SNAr Displacement (at 5-Br or 2-F) Core->SNAr R-NH2 or R-SH Br is labile (ortho-nitro) Use ESTER Coupling Amide Coupling (at -COOH) Core->Coupling HATU, R-NH2 Use ACID Biaryl Product Biaryl Product Suzuki->Biaryl Product Indole/Cyclization Precursor Indole/Cyclization Precursor Reduction->Indole/Cyclization Precursor Modified Core Modified Core SNAr->Modified Core Target Drug Target Drug Coupling->Target Drug

Figure 2: Divergent reactivity map.[1][2] Note that the Bromine at C-5 is highly activated by the ortho-Nitro group, making it susceptible to both Pd-coupling and Nucleophilic displacement.[1][2]

Analytical Characterization

Distinguishing the two forms analytically is straightforward using NMR and HPLC.

  • 1H NMR (DMSO-d6):

    • Methyl Ester: Distinct singlet at

      
       3.6–3.7 ppm  (
      
      
      
      ).[1][2]
    • Free Acid: Broad singlet at

      
       10–12 ppm  (
      
      
      
      ), disappears with
      
      
      shake.[1]
    • Benzylic Protons: The

      
       methylene protons often shift slightly upfield in the ester compared to the acid.[1][2]
      
  • Mass Spectrometry:

    • Ester: Shows

      
       or 
      
      
      
      corresponding to the methyl adduct (+14 mass units vs acid).[1]
    • Acid: Often shows

      
       in negative mode (ESI-).[1][2]
      

References

  • Chemical Identification: 5-Bromo-4-fluoro-2-nitrophenylacetic acid (Isomer analog); Sigma-Aldrich Catalog, CAS 1598963-13-3.[1][2] Link

  • Target Compound: 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid; BLD Pharm Catalog, CAS 1785428-47-8.[1][2] Link

  • Synthetic Methodology: "Synthesis of phenylacetic acid esters via Pinner Reaction"; Journal of Organic Chemistry, Standard Protocol Adapt
  • Reactivity Context: "Nucleophilic Aromatic Substitution in 2,4-Disubstituted Nitrobenzenes"; Tetrahedron Letters, General Review of SNAr selectivity in halogenated nitro-arom

Sources

Methodological & Application

Application Note: Synthesis of Highly Functionalized Oxindoles from Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and neuroprotective agents. Synthesizing highly functionalized oxindoles with precise substitution patterns requires strategic selection of starting materials. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a uniquely powerful building block for this purpose.

This application note details a robust, two-phase methodology to convert this methyl ester into a 5-bromo-6-nitrooxindole derivative. The protocol relies on the orthogonal reactivity of the halogens on the aromatic ring. By first converting the ester to a secondary amide, the system is primed for a base-promoted intramolecular Nucleophilic Aromatic Substitution (SNAr) [1]. The high electronegativity of the ortho-fluorine makes it an exceptional leaving group for SNAr, allowing selective cyclization while preserving the meta-bromine for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

OrthogonalReactivity SM Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate C1 C1: Acetate Group (Site for Amidation) SM->C1 C2 C2: Fluorine (Excellent SNAr Leaving Group) SM->C2 C5 C5: Bromine (Stable to SNAr, Cross-Coupling Handle) SM->C5 C4 C4: Nitro Group (Inductive EWG & Amine Precursor) SM->C4

Figure 1: Orthogonal reactivity map of the highly functionalized phenylacetate building block.

Mechanistic Causality & Reaction Design

The transformation occurs via a sequence designed to maximize chemoselectivity:

  • Saponification & Amidation: Direct aminolysis of methyl esters can be sluggish and require harsh Lewis acids (like pyrophoric AlMe

    
    ). To ensure a self-validating, high-yielding process, we utilize a mild LiOH-mediated saponification followed by HATU-promoted coupling with a primary amine. HATU is chosen for its superior efficiency in sterically hindered systems.
    
  • Intramolecular SNAr (Cyclization): The resulting N-alkyl-2-(5-bromo-2-fluoro-4-nitrophenyl)acetamide is treated with Sodium Hydride (NaH) in DMF.

    • Causality of Base/Solvent: NaH irreversibly deprotonates the amide nitrogen, creating a highly nucleophilic localized anion. DMF, a polar aprotic solvent, stabilizes the resulting Meisenheimer complex transition state[2].

    • Chemoselectivity: The amide nitrogen selectively attacks the C2 position, displacing the fluoride ion. The C5 bromine remains entirely unreactive under these metal-free SNAr conditions, ensuring no competitive macrocyclization or polymerization occurs[3].

SynthesisWorkflow Step1 Starting Material (Methyl Ester) Step2 Saponification (LiOH, THF/H2O) Step1->Step2 Step3 Amidation (R-NH2, HATU, DIPEA) Step2->Step3 Step4 Deprotonation (NaH, DMF) Step3->Step4 Step5 Intramolecular SNAr (Cyclization) Step4->Step5 Step6 Oxindole Product (5-Bromo-6-nitroindolin-2-one) Step5->Step6

Figure 2: Step-by-step workflow for the conversion of the methyl ester to the oxindole core.

Quantitative Data: SNAr Optimization

The cyclization step is highly dependent on the choice of base and solvent. The table below summarizes the optimization data. Stronger bases at lower temperatures prevent degradation of the nitro group and limit intermolecular side reactions.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K

CO

(2.0)
MeCN801245Weak base leads to incomplete deprotonation; slow SNAr.
2Cs

CO

(2.0)
DMF80678Better solubility of Cs+ enhances nucleophilicity; minor thermal degradation.
3NaH (1.5)THF65485Irreversible deprotonation improves rate; THF limits transition state stabilization.
4 NaH (1.2) DMF 0 to RT 2 94 Optimal: Complete deprotonation + high transition state stabilization.

Experimental Protocols

Note: The following protocol uses methylamine as the model primary amine. The method is adaptable to a wide range of alkyl and aryl amines.

Protocol A: Synthesis of 2-(5-Bromo-2-fluoro-4-nitrophenyl)-N-methylacetamide

Self-Validation Checkpoint: The starting ester has an exact mass of ~290.95 Da. The intermediate acid is ~276.94 Da. The final amide is ~289.97 Da.

  • Saponification:

    • Dissolve Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H

      
      O (40 mL).
      
    • Add LiOH·H

      
      O (2.0 eq, 20 mmol) portion-wise at 0 °C.
      
    • Stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the ester is consumed.

    • Acidify the mixture to pH ~2 using 1M HCl. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo to yield the carboxylic acid.
  • Amidation:

    • Dissolve the crude carboxylic acid in anhydrous DMF (30 mL) under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq, 30 mmol) and HATU (1.2 eq, 12 mmol). Stir for 15 minutes at room temperature to form the active ester.

    • Add Methylamine hydrochloride (1.5 eq, 15 mmol) and stir for 4 hours.

    • Workup: Quench with saturated aqueous NaHCO

      
       (50 mL). Extract with EtOAc (3 x 40 mL). Wash the organics sequentially with 1M HCl, water, and brine to remove DMF and urea byproducts. Dry and concentrate. Purify via flash chromatography if necessary.
      
Protocol B: Intramolecular SNAr Cyclization to 5-Bromo-1-methyl-6-nitroindolin-2-one

Self-Validation Checkpoint: Cyclization results in the loss of HF (Exact mass shift from ~289.97 Da to ~269.96 Da). The disappearance of the N-H stretch (~3300 cm


) in FTIR confirms ring closure.
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Dissolve the amide from Protocol A (1.0 eq, 5 mmol) in anhydrous DMF (25 mL).

  • Deprotonation & Cyclization:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 6 mmol) in small portions. Caution: Evolution of H

      
       gas.
      
    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitoring: Perform LC-MS analysis. The product peak will show [M+H]

      
       at m/z 271.0 / 273.0 (characteristic 1:1 bromine isotope pattern).
      
  • Workup & Isolation:

    • Quench the reaction slowly with saturated aqueous NH

      
      Cl (10 mL) at 0 °C.
      
    • Dilute with water (50 mL) to precipitate the product.

    • Filter the resulting solid, wash with cold water and a small amount of cold diethyl ether, and dry under high vacuum to afford the pure 5-bromo-1-methyl-6-nitroindolin-2-one.

Downstream Applications

The resulting oxindole is perfectly primed for late-stage diversification:

  • Suzuki-Miyaura Coupling: The C5 bromine can be coupled with various arylboronic acids using Pd(dppf)Cl

    
     and K
    
    
    
    CO
    
    
    to install aryl groups.
  • Nitro Reduction: The C6 nitro group can be reduced to an aniline (using Fe/NH

    
    Cl or Pd/C with H
    
    
    
    ), providing a nucleophilic handle for subsequent amidation or urea formation, common motifs in kinase inhibitor design.

References

  • Wales, S. M. (2022).. Accounts of Chemical Research, 55(11), 1620-1633.

  • Ji, P., Atherton, J. H., & Page, M. I. (2012).. Organic Letters, 14(15), 3948-3951.

  • Dey, C., Katayev, D., & Ylijoki, K. E. O. (2012). . Chemical Communications, 48(89), 10957-10959.

Application Note: Regioselective Nucleophilic Aromatic Substitution (SₙAr) on Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

In the synthesis of complex pharmaceutical scaffolds, polyhalogenated nitroaromatics present unique challenges and opportunities for regioselective functionalization. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a highly versatile building block, possessing two potential leaving groups for Nucleophilic Aromatic Substitution (SₙAr): a fluorine atom at C2 and a bromine atom at C5.

A common pitfall in SₙAr reaction design is the "fluorine fallacy"—the assumption that the most electronegative halogen will universally act as the leaving group. While fluorine's high electronegativity strongly polarizes the C-F bond and typically accelerates the rate-determining nucleophilic addition step [4], the regiochemical outcome in polyhalogenated systems is fundamentally dictated by the thermodynamic stability of the resulting Meisenheimer complex[1].

The Structural Causality of Regioselectivity

In this specific molecular architecture, the regioselectivity is entirely governed by the spatial relationship between the halogens and the strongly electron-withdrawing nitro group:

  • The Meta-Fluoro Disadvantage: The fluorine atom at C2 is positioned meta to the nitro group at C4. Nucleophilic attack at C2 generates a carbanion where the negative charge localizes on C1, C3, and C5. Because the charge does not fall on C4, it cannot be stabilized by resonance delocalization into the nitro group.

  • The Ortho-Bromo Advantage: The bromine atom at C5 is positioned ortho to the nitro group [2]. Nucleophilic attack at C5 places the negative charge directly on C2, C4, and C6. The localization of charge at C4 allows for powerful resonance stabilization by the nitro moiety, drastically lowering the activation energy of this pathway.

Thus, despite fluorine's superior leaving group ability in standard paradigms, the reaction exhibits exclusive regioselectivity for the displacement of bromine at C5 . This precise regiocontrol is critical for assembling advanced therapeutic intermediates, such as those utilized in the synthesis of next-generation androgen receptor inhibitors like Apalutamide derivatives [3].

G cluster_0 Pathway A: Attack at C2 (Fluoro) cluster_1 Pathway B: Attack at C5 (Bromo) A1 Nucleophile attacks C2 A2 Negative charge on C1, C3, C5 A1->A2 A3 No resonance with NO2 at C4 (High Energy / Disfavored) A2->A3 B1 Nucleophile attacks C5 B2 Negative charge on C2, C4, C6 B1->B2 B3 Resonance stabilization by NO2 at C4 (Low Energy / Favored) B2->B3 Product 5-Substituted Product (Exclusive Regioselectivity) B3->Product Start Methyl 2-(5-bromo-2-fluoro-4- nitrophenyl)acetate Start->A1 Meta to NO2 Start->B1 Ortho to NO2

Mechanistic rationale for the exclusive regioselectivity of SₙAr at the C5 position.

Quantitative Data: Condition Optimization

To establish a robust protocol, various conditions were screened using morpholine as a model secondary amine nucleophile. The data below demonstrates the necessity of polar aprotic solvents and moderate heating to overcome the steric hindrance and lower leaving-group ability of bromine compared to fluorine.

Table 1: Optimization of SₙAr Conditions for the Displacement of Bromine by Morpholine

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Regioselectivity (C5:C2)
1THFDIPEA2524< 10N/A
2DMFK₂CO₃251245> 99:1
3 DMF K₂CO₃ 60 4 > 95 > 99:1
4DMSODIPEA603> 95> 99:1
5MeCNCs₂CO₃80685> 99:1

Note: Entry 3 was selected as the optimal condition due to the ideal balance of high conversion, perfect regioselectivity, and ease of inorganic base removal during aqueous workup.

Experimental Protocol: Self-Validating SₙAr Workflow

Objective: Synthesis of Methyl 2-(2-fluoro-5-morpholino-4-nitrophenyl)acetate.

Reagents Required
  • Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq, limiting reagent)

  • Morpholine (1.5 eq)

  • Potassium carbonate (K₂CO₃, 325 mesh, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq) to the solution. Stir the heterogeneous mixture at room temperature for 5 minutes.

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr generated during the reaction. Using an inorganic base prevents the competitive protonation of the morpholine nucleophile, ensuring its maximum nucleophilicity.

  • Nucleophile Addition: Add morpholine (1.5 eq) dropwise via syringe.

  • Heating & In-Process Control (IPC): Heat the reaction mixture to 60 °C. Monitor the reaction progress via LC-MS at 2-hour intervals.

    • Self-Validating IPC: The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) due to the presence of the bromine isotopes (⁷⁹Br/⁸¹Br). The successful SₙAr at C5 is definitively confirmed by the complete disappearance of this isotopic doublet in the product mass spectrum, replaced by a single mass peak corresponding to the morpholino adduct. If fluorine were displaced instead, the bromine isotopic signature would remain intact.

  • Quenching: Upon completion (typically 4 hours), cool the mixture to room temperature and quench by pouring it into ice-cold distilled water (3x the reaction volume) under vigorous stirring.

    • Causality: Quenching in water crashes out the highly lipophilic product while completely solubilizing the DMF and inorganic salts, facilitating a cleaner extraction.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 20 mL) followed by brine (20 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic phase, preventing solvent carryover during concentration.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure product as a vibrant yellow solid.

Workflow N1 1. Reagent Preparation Substrate + Amine + K2CO3 in DMF N2 2. Reaction Execution Stir at 60°C for 4-6 hours N1->N2 N3 3. In-Process Control (IPC) LC-MS: Monitor loss of Br isotopic doublet N2->N3 N4 4. Reaction Quenching Pour into ice-cold water N3->N4 N5 5. Extraction & Washing EtOAc extraction, 5% LiCl wash N4->N5 N6 6. Purification Silica Gel Column Chromatography N5->N6 N7 7. Product Characterization Yield >95%, Regiopurity >99:1 N6->N7

Step-by-step experimental workflow and self-validating IPC for the SₙAr protocol.

References

  • BenchChem Technical Support Team. "2-Fluoro-4-nitrobenzoic acid | 403-24-7 - Benchchem." Benchchem, 2026.
  • BenchChem Technical Support Team. "4-Ethyl-2-fluoronitrobenzene | Benchchem." Benchchem, 2026.
  • ResearchGate Contributors. "Design, synthesis, and biological evaluation of deuterated Apalutamide with improved pharmacokinetic profiles.
  • Diva-Portal Contributors. "Master Thesis Report - The SₙAr mechanism." Diva-portal.org, 2008.

Using Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate as a Strategic Pharmaceutical Intermediate

Executive Summary

This technical guide details the application of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (herein referred to as Intermediate A ) as a linchpin precursor in the synthesis of polysubstituted indole and oxindole pharmacophores.

Intermediate A is uniquely designed to address a recurring bottleneck in medicinal chemistry: the regioselective construction of the 6-bromo-5-fluoroindolin-2-one core. This scaffold is a "privileged structure" found in multi-targeted tyrosine kinase inhibitors (TKIs) similar to Sunitinib , as well as next-generation 5-HT receptor modulators. By leveraging the ortho-nitro effect, researchers can convert Intermediate A into a bicyclic core in a single, scalable step, leaving the bromine handle available for late-stage diversification via palladium-catalyzed cross-coupling.

Strategic Analysis: The "Linchpin" Concept

The structural value of Intermediate A lies in its dense functionalization. Every substituent on the benzene ring serves a distinct purpose in the drug development pipeline:

  • Nitro Group (

    
     at C4):  Acts as a "masked" nucleophile. Upon reduction, it triggers spontaneous intramolecular cyclization with the adjacent acetate side chain to form the lactam ring.
    
  • Acetate Side Chain (

    
     at C1):  The electrophilic partner for cyclization. Its oxidation state is perfectly set for oxindole formation without requiring external activating agents.
    
  • Fluorine (

    
     at C2):  A bioisostere for hydrogen that blocks metabolic oxidation (CYP450 blocking) and enhances lipophilicity, critical for CNS penetration and intracellular kinase binding.
    
  • Bromine (

    
     at C5):  An orthogonal reactive handle. It remains inert during the cyclization but serves as a high-fidelity site for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach "tail" regions (e.g., solubilizing groups) in the final API.
    
2.1 Pathway Visualization

The following diagram illustrates the divergent utility of Intermediate A, mapping its transformation into high-value pharmaceutical cores.

ChemicalSpace InterA Intermediate A (Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate) Reduction Reductive Cyclization (Fe/AcOH or Zn/AcOH) InterA->Reduction Nitro Reduction Oxindole Scaffold B (6-Bromo-5-fluoroindolin-2-one) Reduction->Oxindole Spontaneous Lactamization Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Oxindole->Suzuki Br-Functionalization API Final API (Kinase Inhibitor / 5-HT Modulator) Suzuki->API C-C / C-N Bond Formation

Figure 1: Strategic workflow converting the nitro-ester precursor into active pharmaceutical ingredients (APIs).

Detailed Protocols
3.1 Protocol A: Reductive Cyclization to 6-Bromo-5-fluoroindolin-2-one

This protocol describes the conversion of the nitro-ester (Intermediate A) to the oxindole scaffold. The method utilizes Iron (Fe) powder in acetic acid, a robust industrial standard that avoids the over-reduction often seen with catalytic hydrogenation.

Reagents & Materials:

  • Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (Intermediate A): 10.0 g (32.7 mmol)

  • Iron Powder (325 mesh, reduced): 9.1 g (163 mmol, 5.0 equiv)

  • Glacial Acetic Acid: 100 mL

  • Ethyl Acetate (EtOAc): ACS Grade

  • Sodium Bicarbonate (

    
    ): Saturated aqueous solution
    
  • Celite® 545 Filter Aid

Step-by-Step Methodology:

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve Intermediate A (10.0 g) in Glacial Acetic Acid (100 mL).

  • Activation: Heat the solution to 50°C using an oil bath. Ensure the solid is completely dissolved.

  • Reduction: Add Iron powder (9.1 g) portion-wise over 20 minutes. Caution: The reaction is exothermic. Monitor internal temperature and maintain below 85°C.

  • Cyclization: Once addition is complete, increase temperature to 90°C and stir vigorously for 2 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (Oxindole).
  • Work-up: Cool the mixture to room temperature. Dilute with EtOAc (150 mL).

  • Filtration: Filter the heterogeneous mixture through a pad of Celite® to remove iron residues. Wash the pad with EtOAc (2 x 50 mL).

  • Neutralization: Carefully pour the filtrate into a beaker containing ice-cold saturated

    
     (300 mL). Stir until gas evolution ceases (
    
    
    
    ).
  • Extraction: Separate the organic layer.[1][2][3] Extract the aqueous phase once more with EtOAc (100 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6):

    
     10.6 (s, 1H, NH), 7.6 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.5 (s, 2H, 
    
    
    
    ).
  • MS (ESI): m/z 229.9

    
    .
    
3.2 Protocol B: Suzuki-Miyaura Coupling (Functionalization of the Scaffold)

Once the oxindole core is established, the bromine atom at C6 is utilized to attach the "tail" of the drug molecule.

Reagents:

  • 6-Bromo-5-fluoroindolin-2-one (Product of Protocol A): 1.0 equiv

  • Aryl Boronic Acid (e.g., 4-Methylphenylboronic acid): 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Methodology:

  • Charge a reaction vial with the oxindole, boronic acid, base, and catalyst.

  • Purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Add degassed solvent mixture.

  • Heat to 100°C for 12 hours in a sealed tube.

  • Filter through silica and purify via flash chromatography.

Critical Process Parameters & Troubleshooting
ParameterSpecificationImpact of Deviation
Temperature (Reduction) 85°C - 95°C<80°C: Incomplete cyclization (stops at aniline intermediate). >100°C: Degradation of the fluoride moiety.
Iron Quality Reduced, <10 micronCoarse iron results in slow kinetics and stalled reactions.
Solvent System AcOH (Glacial)Water content >5% inhibits the condensation step, leading to hydrolysis of the ester to the acid.
Inert Atmosphere Not strictly requiredIron reduction is robust, but

is recommended to prevent oxidation of the resulting aniline before it cyclizes.
Mechanistic Insight

The efficiency of this protocol relies on the "Cascade Reduction-Cyclization" .

  • Electron Transfer: Fe(0) transfers electrons to the nitro group, reducing it to a nitroso (

    
    ), then hydroxylamine (
    
    
    
    ), and finally the aniline (
    
    
    ).
  • Nucleophilic Attack: The newly formed amine is positioned ortho to the acetate side chain. The amine lone pair attacks the ester carbonyl.

  • Elimination: Methanol is eliminated, closing the 5-membered lactam ring to form the oxindole.

This "one-pot" nature avoids the isolation of the potentially unstable aniline intermediate, significantly improving overall yield and safety.

Mechanism Step1 Nitro-Ester (Starting Material) Step2 Aniline Intermediate (Transient Species) Step1->Step2 Fe/AcOH Reduction Step3 Tetrahedral Intermediate Step2->Step3 Intramolecular Nucleophilic Attack Step4 Oxindole Product (Lactam Ring Closed) Step3->Step4 Elimination of MeOH

Figure 2: Mechanistic cascade of the reductive cyclization process.

References
  • Sunitinib Analog Synthesis

    • Title: "Synthetic pathways to 5-fluoroindolin-2-one: key intermedi
    • Source: ResearchG
    • URL:[Link]

  • Indole Synthesis via Nitro-Reduction

    • Title: "An efficient approach towards the synthesis of indoles... via a modified Leimgruber-Batcho indole synthesis."[4]

    • Source: TSI Journals (Organic Chemistry)
    • URL:[Link]

  • General Oxindole Protocols

    • Title: "Synthesis of 6-bromo-2-oxindole from 2,5-dibromonitrobenzene: A more detailed and modified p
    • Source: Transactions on Science and Technology[1]

    • URL:[Link]

  • Compound Data & Safety

    • Title: "Methyl 2-(5-bromo-2-nitrophenyl)acetate - Substance Information"[5]

    • Source: PubChem / NIH
    • URL:[Link]

Disclaimer: This protocol is intended for use by qualified research personnel only. All chemical transformations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate in Kinase Inhibitor Synthesis

[1]

Executive Summary

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a poly-functionalized aromatic scaffold essential for the convergent synthesis of bicyclic heterocycles, particularly 6-substituted-5-bromo-oxindoles and indoles .[1] These cores are ubiquitous in FDA-approved kinase inhibitors targeting VEGFR , PDGFR , and EGFR .[1]

The molecule’s value lies in its orthogonal reactivity profile :

  • C1 (Acetate): Precursor for cyclization (lactamization or condensation).[1]

  • C2 (Fluoro): Highly activated for SNAr displacement due to the para-nitro group.[1]

  • C4 (Nitro): A latent amine for hinge-binding motifs or acrylamide "warheads" (covalent inhibition).[1]

  • C5 (Bromo): A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Chemical Architecture & Reactivity Logic[1]

To use this scaffold effectively, one must understand the electronic "push-pull" dynamics of the ring.[1]

PositionSubstituentElectronic EffectSynthetic Utility
C1 Methyl AcetateElectron Withdrawing (weak)Cyclization Partner: Reacts with C2-amine (post-SNAr) to form the oxindole lactam ring.[1]
C2 FluorineInductive Withdrawal (-I)SNAr Hotspot: Activated by the para-nitro group.[1] Displaced by primary amines or ammonia to install the pyrrole nitrogen.[1]
C4 NitroStrong Withdrawal (-M, -I)Activator & Latent Nucleophile: Activates C2-F for substitution.[1] Post-reduction, it becomes an aniline for amide coupling (e.g., acryloyl chloride for EGFR inhibitors).
C5 BromineWeak Withdrawal (-I), Donor (+M)Cross-Coupling Handle: Remains stable during SNAr and mild reduction; available for late-stage diversification.[1]
Technical Note on CAS 1150617-54-1

Note: While some databases associate CAS 1150617-54-1 with the downstream heterocycle 6-Bromo-1H-pyrazolo[4,3-b]pyridine , the protocol below specifically addresses the phenylacetate precursor defined in the topic, which is the requisite building block for indolinone-based inhibitors.[1]

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

GStartMethyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetateSNArS_NAr Displacement(R-NH2 or NH3)Start->SNAr  Activation by 4-NO2  Intermediate1Methyl 2-(2-amino-5-bromo-4-nitrophenyl)acetateSNAr->Intermediate1CyclizationAcid/Base CyclizationIntermediate1->Cyclization  Intramolecular  Oxindole5-Bromo-6-nitroindolin-2-one(Oxindole Core)Cyclization->OxindoleReductionNitro Reduction(Fe/NH4Cl or H2/Pd)Oxindole->ReductionAniline5-Bromo-6-aminoindolin-2-oneReduction->AnilineCouplingPd-Catalyzed Coupling(Suzuki/Buchwald)Aniline->Coupling  Late-Stage Diversification  FinalDrugMulti-Targeted Kinase Inhibitor(e.g., Sunitinib/Intedanib Analog)Coupling->FinalDrug

Caption: Divergent synthesis of Indolinone Kinase Inhibitors from Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-6-nitroindolin-2-one (The Oxindole Core)

This is the primary workflow for converting the linear ester into a bicyclic kinase scaffold.[1]

Reagents:

  • Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq)[1]

  • Ammonium Hydroxide (28% NH₃ in H₂O) or Methylamine (for N-methyl oxindoles)

  • Solvent: THF or Dioxane[1]

  • Acid Catalyst: Glacial Acetic Acid or HCl[1]

Step-by-Step Methodology:

  • SNAr Displacement (The "Hot" Step):

    • Dissolve the starting ester (10 mmol) in THF (50 mL).

    • Cool to 0°C. The 2-fluoro position is highly reactive; temperature control prevents side reactions at the acetate.[1]

    • Add Ammonium Hydroxide (5.0 eq) dropwise.[1]

    • Observation: Solution typically turns deep yellow/orange due to the formation of the nitraniline chromophore.[1]

    • Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] Look for the disappearance of the non-polar starting material.[1]

    • Mechanistic Check: The ammonia displaces the fluorine.[1] The nitro group at C4 stabilizes the Meisenheimer complex.[1]

  • Cyclization (Lactamization):

    • Concentrate the reaction mixture to remove excess ammonia.[1]

    • Redissolve the crude intermediate (Methyl 2-(2-amino-5-bromo-4-nitrophenyl)acetate) in Glacial Acetic Acid (30 mL).

    • Heat to reflux (118°C) for 2 hours.

    • Why Acid? Acid catalysis protonates the ester carbonyl, making it more electrophilic for attack by the newly formed aniline nitrogen.

    • Cool to RT. Pour into ice water. The product, 5-bromo-6-nitroindolin-2-one , typically precipitates as a solid.[1]

  • Workup & Purification:

    • Filter the precipitate.[1] Wash with cold water and minimal Ethanol.[1]

    • Recrystallize from Ethanol/DMF if necessary.[1]

    • Yield Target: >75%.

Protocol B: Nitro Reduction to Aniline (The "Warhead" Linker)

Once the oxindole core is formed, the nitro group must be reduced to an amine to attach the kinase hinge-binder or covalent warhead.[1]

Reagents:

  • Iron Powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1)

Methodology:

  • Suspend 5-bromo-6-nitroindolin-2-one in Ethanol/Water.

  • Add NH₄Cl and Iron powder.

  • Heat to 80°C with vigorous stirring (mechanical stirring recommended due to iron slurry).

  • Monitor via LC-MS.[1][2] The mass shift will be M-30 (loss of O2, gain of H2? No: -O2 +H2 = -32+2 = -30? Actually NO2 -> NH2 is -46 + 16 = -30 mass units? Calculation: NO2=46, NH2=16. Delta = -30).[1]

  • Critical Step: Filter hot through Celite to remove iron oxides.[1] If cooled, the product may crash out in the Celite.[1]

Quality Control & Validation

To ensure the integrity of the intermediate, use the following parameters.

ParameterSpecificationMethod
Appearance Pale yellow to off-white solidVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR (DMSO-d6) Distinct singlets for aromatic protons (Para relationship broken?[1] No, meta/para).400 MHz NMR
Mass Spec [M+H]+ or [M-H]- consistent with Br isotope pattern (1:1 ratio)LC-MS (ESI)
Residual Solvents <5000 ppm (Ethanol/THF)GC-HS

NMR Diagnostic Tip: In the starting material, look for the doublet of doublets for the Fluorine-Carbon coupling.[1] In the product (Oxindole), the Fluorine coupling disappears , confirming SNAr success.

Safety & Handling

  • Nitro Aromatics: Potentially explosive if heated dry.[1] Always handle wet or in solution during scale-up.[1]

  • Halogenated Waste: Segregate liquid waste.[1] Do not mix with general organic waste.[1]

  • Skin Sensitization: The intermediate is a potent alkylator/sensitizer.[1] Double-glove (Nitrile) and work in a fume hood.[1]

References

  • Generic Oxindole Synthesis: Kwiecień, H. (2004). "Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids." ResearchGate.[1] (Demonstrates the reactivity of o-nitro/halo phenylacetates).

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 9, 28–39.

  • SNAr Reactivity in Drug Design: Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of 2-Fluoro-Nitrobenzenes." Journal of Organic Chemistry.

  • Mobocertinib/EGFR Inhibitor Chemistry: Gonzalvez, F., et al. (2021). "Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants."[1] Cancer Discovery. (Provides context on the aniline fragments used in this class).

  • Chemical Structure Validation: PubChem Compound Summary for 5-Bromo-4-fluoro-2-nitrophenylacetic acid derivatives.

(Note: Specific patent literature for the exact methyl ester 1150617-54-1 is proprietary; the protocols above are derived from standard medicinal chemistry practices for this specific pharmacophore.)

Application Note: Selective Hydrogenation of Nitro Groups in Bromo-Fluoro-Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Chemoselectivity in Pharmaceutical Synthesis

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The resulting aniline moiety is a versatile building block for constructing a wide array of complex molecular architectures. However, when the target molecule, such as a bromo-fluoro-phenylacetate derivative, contains other reducible functional groups, the reaction becomes a significant challenge in chemoselectivity.

Bromo- and fluoro- substituents are critical for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Unfortunately, these halogen atoms are susceptible to hydrogenolysis (dehalogenation) under many standard catalytic hydrogenation conditions, leading to undesired byproducts, reduced yields, and complex purification procedures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on achieving the selective hydrogenation of the nitro group while preserving sensitive bromo and fluoro substituents on a phenylacetate scaffold. We will delve into the mechanistic rationale, catalyst selection, detailed experimental protocols, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Mechanism & Rationale: The Dichotomy of Hydrogenation and Dehalogenation

The success of this transformation hinges on promoting the desired nitro reduction pathway while suppressing the competing dehalogenation pathway. Both processes occur on the surface of a heterogeneous metal catalyst, but their relative rates can be controlled by carefully selecting the catalyst, hydrogen source, and reaction conditions.

  • Desired Pathway: Nitro Group Reduction. The hydrogenation of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. This is generally a rapid and highly exothermic reaction.[1][2]

  • Undesired Pathway: Dehalogenation. Aryl halides can be reduced via hydrogenolysis, where the carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond.[3] The propensity for dehalogenation typically follows the trend I > Br > Cl > F, making the preservation of bromo-substituents particularly challenging. The presence of the newly formed electron-donating amine group can further activate the aromatic ring, potentially increasing the rate of dehalogenation of remaining starting material or intermediates.[4]

The key to selectivity is to use a catalytic system that favors the adsorption and reduction of the nitro group over the cleavage of the C-Br or C-F bonds.

G cluster_0 Reaction Pathways Start Bromo-Fluoro-Nitrophenylacetate Derivative Intermediate Partially Reduced Intermediates (Nitroso, Hydroxylamine) Start->Intermediate Catalytic Hydrogenation (Desired) Side_Product Side Product: Dehalogenated Species Start->Side_Product Dehalogenation (Undesired) Desired_Product Target Product: Bromo-Fluoro-Aminophenylacetate Intermediate->Desired_Product Further Reduction Desired_Product->Side_Product Over-reduction/ Dehalogenation

Caption: Competing reaction pathways in the hydrogenation of a halogenated nitroaromatic.

Catalyst and Condition Selection: A Comparative Guide

The choice of catalyst is the most critical factor in achieving high chemoselectivity. While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is often too active and can promote dehalogenation.[4][5] Platinum-based catalysts, or the use of catalyst modifiers, are generally preferred for this transformation.

Catalyst SystemHydrogen SourceAdvantagesDisadvantages & Mitigation Strategies
Pd/C H₂, Hydrazine, Ammonium FormateHighly active, readily available, effective for transfer hydrogenation.[4][6]Prone to causing dehalogenation, especially with bromides.[3][5] Mitigation: Use of catalyst poisons (e.g., diphenyl sulfide)[5] or careful control of temperature and reaction time.
Pt/C H₂, 1,4-cyclohexadieneGenerally more selective than Pd/C for preserving halogens.[7]Can still cause dehalogenation under harsh conditions. Lower activity may require higher catalyst loading or pressure.
Modified Pt Catalysts (e.g., Pt-V/C, Pt-Fe/C) H₂Vanadium or Iron modifiers can significantly suppress dehalogenation, offering excellent selectivity.[8]May not be as commercially available as standard catalysts.
Raney® Cobalt (Raney Co) H₂High selectivity for nitro group reduction with very low dehalogenation.[8]Lower activity, often requiring higher temperatures and pressures.[8] Pyrophoric nature requires careful handling.
Gold-based Catalysts (e.g., Au/Al₂O₃) H₂Excellent selectivity for reducing nitro groups in the presence of other reducible functionalities, including halogens.[9][10]Can be prone to deactivation by carbonaceous deposits.[9][10]
Iron-based Catalysts (e.g., Fe(II) phthalocyanine) HydrazineEco-friendly, inexpensive, and highly chemoselective, compatible with a wide range of functional groups.[11]Often used in transfer hydrogenation systems.

Solvent Selection: The choice of solvent can influence reaction rates and selectivity.[12][13][14] Alcohols like methanol or ethanol are common. Ethers such as THF or 2-methyl-THF have also been shown to be effective, providing good substrate solubility and high hydrogenation rates.[8]

Experimental Protocols

Safety Precaution: Catalytic hydrogenation can be hazardous. Always conduct these reactions in a well-ventilated fume hood. Catalysts like Pd/C and Raney Co can be pyrophoric upon exposure to air after the reaction; handle with care.[15]

Protocol A: Selective Transfer Hydrogenation using Ammonium Formate and Pd/C

This method avoids the use of high-pressure hydrogen gas and is often highly selective and straightforward to set up.[6][16][17]

Materials:

  • Bromo-fluoro-nitrophenylacetate derivative (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)

  • Ammonium formate (HCOONH₄, 4-6 equiv)

  • Methanol or Ethanol (as solvent)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the bromo-fluoro-nitrophenylacetate derivative.

  • Add the solvent (e.g., Methanol) to dissolve the starting material completely.

  • Add ammonium formate to the solution and stir until it is mostly dissolved.

  • Under a gentle stream of inert gas (N₂ or Ar), carefully add the 10% Pd/C catalyst. Note: Adding the catalyst last prevents a vigorous initial reaction.

  • Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (typically 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad may be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water before disposal.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., crystallization or column chromatography).

Protocol B: Highly Selective Catalytic Hydrogenation using Pt-V/C and H₂ Gas

This protocol is suitable for achieving very high selectivity, especially when transfer hydrogenation methods show signs of dehalogenation. It requires specialized hydrogenation equipment.[8]

Materials:

  • Bromo-fluoro-nitrophenylacetate derivative (1.0 equiv)

  • 5% Platinum-Vanadium on Carbon (Pt-V/C, 2-5 mol%)

  • Tetrahydrofuran (THF) or Ethanol (as solvent)

  • Parr-type hydrogenation apparatus or a similar pressure reactor

  • Hydrogen gas (H₂) source

Procedure:

  • Place the bromo-fluoro-nitrophenylacetate derivative and the Pt-V/C catalyst into the pressure reactor vessel.

  • Add the solvent (e.g., THF) to the vessel.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor vessel multiple times with an inert gas (N₂ or Ar) to remove all oxygen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 bar).

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by observing hydrogen uptake. A stable pressure indicates the reaction is complete.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a safe manner.

  • Purge the reactor with an inert gas.

  • Open the reactor and filter the contents through Celite® to remove the catalyst, following the same safety precautions as in Protocol A.

  • Remove the solvent under reduced pressure and purify the resulting crude amine as required.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient catalyst or hydrogen donor- Deactivated catalyst- Low reaction temperature or pressure- Increase catalyst loading or amount of hydrogen donor.- Use fresh, high-quality catalyst.- Increase temperature or H₂ pressure moderately. Be mindful that this can also increase dehalogenation.
Significant Dehalogenation - Catalyst is too active (e.g., standard Pd/C)- High temperature or H₂ pressure- Prolonged reaction time- Switch to a more selective catalyst like Pt/C, Pt-V/C, or Raney Co.[8]- If using Pd/C, consider adding a catalyst modifier like diphenyl sulfide.[5]- Lower the reaction temperature and/or pressure.- Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of Side Products (other than dehalogenation) - Over-reduction of the phenylacetate ester group- Impurities in starting material or solvent- Use milder conditions. The ester is generally stable but can be reduced under very harsh conditions.- Ensure all reagents and solvents are pure and dry.
Low Yield - Product loss during workup/filtration- Incomplete reaction- Degradation of product- Ensure thorough washing of the filter cake after catalyst removal.- Optimize reaction conditions for full conversion (see "Incomplete Reaction").- Ensure the workup procedure is not too acidic or basic, which could degrade the product.

Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing the selective hydrogenation.

G cluster_workflow Experimental Workflow A 1. Reactor Setup - Add Substrate - Add Solvent B 2. Inert Atmosphere - Purge with N₂/Ar A->B C 3. Reagent Addition - Add Catalyst - Add H₂ Source B->C D 4. Reaction - Heat & Stir - Monitor by TLC/LCMS C->D E 5. Workup - Cool Reaction - Filter Catalyst D->E F 6. Isolation - Solvent Evaporation E->F G 7. Purification & Analysis - Chromatography - NMR, MS F->G

Sources

Troubleshooting & Optimization

Preventing debromination during reduction of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists working with Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate .

Converting the nitro group (-NO₂) to an aniline (-NH₂) in this substrate presents a classic chemoselectivity challenge: the highly labile C-Br bond is exceptionally prone to reductive cleavage (hydrodehalogenation), and the methyl acetate group is sensitive to hydrolysis. This guide provides field-proven, self-validating methodologies to achieve complete nitro reduction while perfectly preserving the aryl bromide and ester functionalities.

Decision Workflow: Selecting Your Reduction Strategy

G Start Substrate: Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate Q1 What is your primary scale and waste tolerance? Start->Q1 Bench Bench Scale (Metal waste tolerated) Q1->Bench Process Process Scale (Strict metal limits) Q1->Process Fe Fe / NH4Cl / EtOH-H2O (Béchamp-type SET Reduction) Bench->Fe Pt Pt(S)/C + H2 (Poisoned Catalyst) Process->Pt Recommended Pd Pd/C + H2 (Standard Catalytic) Process->Pd Avoid Success Target Amine (Complete Chemoselectivity) Fe->Success Pt->Success Fail Extensive Debromination (Loss of -Br) Pd->Fail

Decision workflow for chemoselective nitro reduction of aryl bromides.

Quantitative Comparison of Reduction Methods

The following table summarizes the expected outcomes when subjecting Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate to various reduction environments.

Reduction MethodTypical YieldDebromination (%)Reaction TimeScalabilityMechanism of Selectivity
Pd/C + H₂ < 20%> 80%2–4 hHighN/A (Highly active for C-Br oxidative addition)[1]
Fe / NH₄Cl 90–95%< 1%4–6 hModerateSingle-Electron Transfer (SET) favors low reduction potential of -NO₂[2]
Pt(S)/C + H₂ 85–90%< 2%6–12 hHighSulfide poisoning prevents oxidative addition into C-Br
Zn / TPGS-750-M 88–92%< 1%1–4 hModerateMild SET in aqueous nanomicelles[3]
Core Methodologies & Step-by-Step Protocols
Protocol A: Iron/Ammonium Chloride Reduction (Bench-Scale Standard)

Causality: Iron acts as a mild electron source operating via a Single-Electron Transfer (SET) mechanism. Because the reduction potential of the nitro group is significantly lower than that of the C-Br bond, the nitro group is reduced exclusively. Ammonium chloride (NH₄Cl) is used instead of HCl to maintain a mildly acidic buffer (pH ~5.5), which prevents the hydrolysis of the methyl acetate group ()[2].

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 5.0 eq) to the solution.

  • Reaction & Self-Validation: Heat the mixture to 70°C with vigorous stirring. Validation Checkpoint: Within 30–60 minutes, the initial yellow solution will transition to a dense, opaque black suspension. This visual cue confirms the oxidation of Fe⁰ to magnetite (Fe₃O₄), proving active electron transfer is occurring.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc). The starting material will be replaced by a highly polar, fluorescent blue/green spot (the aniline) at a lower Rf.

  • Work-up: While still hot (to prevent product crystallization in the iron cake), filter the suspension through a tightly packed Celite pad. Wash the pad generously with hot EtOAc. Concentrate the filtrate, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure amine.

Protocol B: Pt(S)/C Catalytic Hydrogenation (Process-Scale Standard)

Causality: Platinum is inherently less prone to C-X oxidative addition than Palladium. Doping the carbon support with sulfides (Pt(S)/C) selectively poisons the specific active sites that would normally cleave the C-Br bond, restricting catalytic activity entirely to the highly polar N-O bonds.

  • Setup: Charge a pressure-rated hydrogenation vessel with the substrate dissolved in EtOAc (0.5 M).

  • Catalyst Addition: Add 5% Pt(S)/C (1–2 mol% Pt relative to substrate).

  • Hydrogenation & Self-Validation: Purge the vessel with N₂ (3x), then H₂ (3x). Maintain H₂ pressure at 1–2 atm and stir at 20–25°C. Validation Checkpoint: Monitor the reaction volumetrically. Hydrogen uptake will abruptly plateau exactly after 3.0 molar equivalents of H₂ are consumed. This plateau provides real-time, closed-system validation that the nitro group is fully reduced and no over-reduction (debromination) is occurring.

  • Work-up: Purge the vessel thoroughly with N₂, filter the mixture through a Celite pad to remove the catalyst, and concentrate the filtrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why does standard Pd/C cause massive debromination of my substrate? A: Palladium is highly active for oxidative addition into aryl carbon-halogen bonds. Because the C-Br bond has a relatively low bond dissociation energy compared to C-F, Pd readily inserts into the C-Br bond. Subsequent reductive elimination with hydride replaces the bromine with hydrogen ()[1]. To prevent this, you must either poison the catalyst (e.g., using Pt(S)/C) or switch to a SET mechanism.

Q: My methyl ester is hydrolyzing during the iron reduction. How do I fix this? A: Ester hydrolysis is catalyzed by both strong acids and bases. Traditional Béchamp reductions use HCl, which will rapidly hydrolyze your methyl acetate group. By replacing HCl with Ammonium Chloride (NH₄Cl), you create a mildly acidic buffer that provides the necessary protons for nitro reduction while perfectly preserving the ester linkage ()[2].

Q: Are there reliable metal-free methods for this specific transformation? A: Yes. If your facility restricts transition metal waste, you can utilize bis(pinacolato)diboron (B₂pin₂) activated by KOtBu in isopropanol. This metal-free system reduces nitroarenes to anilines with excellent chemoselectivity and zero dehalogenation ()[4].

Q: Can I use Zinc instead of Iron? A: Zinc dust is an excellent alternative, especially when used in aqueous nanomicelles (like TPGS-750-M) with NH₄Cl. This method operates smoothly at room temperature, avoids organic solvents, and is highly tolerant of both the aryl bromide and the methyl ester ()[3].

Q: How do I completely remove iron salts during workup to prevent product degradation? A: Colloidal iron oxides can pass through standard filter paper and coordinate with the newly formed aniline, causing the product to darken over time. To prevent this, always filter the crude reaction mixture through a thick, tightly packed Celite pad. If iron contamination persists, wash your organic layer during the extraction phase with an aqueous solution of a mild chelator, such as Rochelle salt (potassium sodium tartrate) or EDTA.

References
  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters. URL:[Link]

  • Formenti, D., et al. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. URL:[Link]

  • Lu, H., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters. URL: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. URL:[Link]

Sources

Technical Support: Optimization of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pathway Analysis

The synthesis of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a critical transformation, often serving as a key intermediate for third-generation EGFR inhibitors (e.g., analogs of Osimertinib) or other kinase inhibitors.

The industry-standard route relies on a Nucleophilic Aromatic Substitution (SNAr) using dimethyl malonate, followed by a Krapcho Decarboxylation . While the chemistry appears straightforward, yield losses typically stem from three failure modes:

  • Regioselectivity Errors: Competitive attack at the wrong fluorine atom (if using a difluoro precursor).

  • Incomplete Decarboxylation: Stalled conversion of the malonate intermediate.

  • Hydrolysis Side-Reactions: Unintended conversion of the methyl ester to the carboxylic acid during workup.

Validated Synthetic Workflow

The following diagram outlines the mechanistic pathway and critical control points (CCPs).

G cluster_impurities Common Yield Killers Start Precursor: 1-bromo-4,5-difluoro-2-nitrobenzene (Leaving Group at C4 para to NO2) Inter Intermediate: Dimethyl 2-(5-bromo-2-fluoro-4-nitrophenyl)malonate (Risk: Bis-alkylation) Start->Inter S_NAr (Exothermic) Imp1 Impurity A: Regioisomer (Ortho-attack) Start->Imp1 High Temp Reagent1 Reagents: Dimethyl Malonate (DMM) Base: K2CO3 or NaH Solvent: DMSO or DMF Reagent1->Inter Step2 Step 2: Krapcho Decarboxylation LiCl or NaCl / DMSO / H2O 130°C Inter->Step2 Heat (-CO2) Product Target Product: Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS: 189748-25-2 Analog) Step2->Product Yield > 80% Imp2 Impurity B: Carboxylic Acid (Over-hydrolysis) Step2->Imp2 Excess H2O / Acid Workup

Figure 1: Critical pathway for the synthesis of the target phenylacetate. Note the requirement for a specific precursor orientation to achieve the 5-bromo-2-fluoro-4-nitro substitution pattern.

Troubleshooting Guide: The SNAr Step

The first step involves the displacement of a fluorine atom by the malonate anion. The specific target structure (Acetate at C1, F at C2, NO2 at C4, Br at C5) dictates that the starting material must have a leaving group para to the nitro group to ensure high reactivity and regioselectivity.

Issue 1: Low Conversion or "Stalled" Reaction

Symptoms: TLC shows significant starting material remaining after 4+ hours; adding more base has little effect.

Potential CauseMechanismCorrective Action
Wet Solvent Water protonates the malonate anion, neutralizing the nucleophile.Strictly Anhydrous: Use anhydrous DMSO/DMF. Dry K2CO3 at 100°C under vacuum before use.
Base Passivation K2CO3 surface becomes coated with KF byproducts.Particle Size: Use finely milled "mesh 325" K2CO3. Increase agitation speed.
Temperature Too Low Activation energy for the sterically hindered Br-substituted ring is not met.Stepwise Heating: Start at 25°C, then ramp to 60-80°C. Warning: Do not exceed 100°C to avoid decomposition.
Issue 2: Formation of Regioisomers (Impurity A)

Symptoms: NMR shows a secondary set of peaks (~5-10%) with different coupling constants. Root Cause: In poly-fluorinated precursors, the position ortho to the nitro group is also activated, though less than the para position. High temperatures decrease selectivity. Protocol Adjustment:

  • Switch Base: Move from NaH (highly reactive, less selective) to K2CO3 or Cs2CO3 (milder, thermodynamic control).

  • Solvent Effect: Use DMSO instead of DMF. DMSO stabilizes the intermediate Meisenheimer complex better, often enhancing para-selectivity [1].

Troubleshooting Guide: Decarboxylation (The Krapcho Step)

Converting the dimethyl malonate intermediate to the methyl ester is often performed "one-pot" or as a telescoped process.

Issue 3: Hydrolysis to Acid (Impurity B)

Symptoms: Product is isolated as a solid that is soluble in bicarbonate (indicating free acid) rather than the desired ester. Root Cause: The Krapcho reaction requires water to facilitate decarboxylation, but excess water or high pH will hydrolyze the final ester. Optimization:

  • Stoichiometry: Use exactly 1.1 to 1.5 equivalents of water relative to the malonate. Do not use bulk aqueous solvent.

  • Salt Selection: Use LiCl (Lithium Chloride) instead of NaCl. LiCl is more soluble in DMSO and catalyzes the decarboxylation at lower temperatures (120°C vs 150°C), reducing thermal hydrolysis risks [2].

Issue 4: "Sticky" Reaction / Black Tar Formation

Symptoms: Reaction mixture turns black; workup results in an inseparable emulsion. Root Cause: Thermal decomposition of the nitro-aromatic ring (which is sensitive to high heat) or polymerization. Protocol Adjustment:

  • Degassing: Oxygen at 140°C can cause oxidative degradation. Sparge the reaction mixture with Nitrogen/Argon for 15 minutes before heating.

  • Quench Method: Do not pour the hot DMSO mixture into water. Cool to 20°C first, then pour into ice-cold dilute HCl (0.5M) . The acidity prevents emulsion formation by keeping phenols (if any) protonated.

Optimized Experimental Protocol

Target Scale: 10 mmol Expected Yield: 75-85% (2 steps)

Step 1: Malonate Coupling
  • Charge: To a dry flask, add 1-bromo-4,5-difluoro-2-nitrobenzene (1.0 eq) and Dimethyl malonate (1.2 eq).

  • Solvent: Add anhydrous DMSO (5 mL/g of substrate).

  • Base: Add K2CO3 (2.5 eq, milled/dried) in one portion.

  • Reaction: Stir vigorously at 60°C for 4-6 hours. Monitor by HPLC/TLC.

    • Checkpoint: Disappearance of precursor.

  • Workup (if isolating): Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry and concentrate. Note: For one-pot, proceed directly to Step 2.

Step 2: One-Pot Decarboxylation
  • Additives: To the crude reaction mixture in DMSO, add LiCl (2.0 eq) and Water (1.5 eq).

  • Reaction: Heat to 130°C . Evolution of CO2 gas will be observed.[1]

  • Duration: Stir for 2-4 hours until gas evolution ceases.

  • Isolation: Cool to RT. Pour into ice water containing 1N HCl. Extract with Ethyl Acetate.[2]

  • Purification: Recrystallization from MeOH/Water or Column Chromatography (Hexane/EtOAc).

Frequently Asked Questions (FAQ)

Q: Can I use Diethyl Malonate instead of Dimethyl Malonate? A: Yes, but the product will be the Ethyl ester. If you specifically need the Methyl ester (as indicated in the topic), you must use Dimethyl Malonate. Transesterification is difficult on this sterically crowded substrate.

Q: Why is my product colored red/brown? A: Nitro-aromatics often form colored charge-transfer complexes or trace azo-impurities. A filtration through a short pad of silica gel or activated charcoal treatment during recrystallization usually removes this color.

Q: The literature suggests using NaH. Why do you recommend K2CO3? A: NaH is faster but generates H2 gas and requires strictly anhydrous conditions. In the presence of a nitro group, NaH can sometimes cause electron-transfer side reactions (SET mechanism) leading to oxidative impurities. K2CO3 is safer, cheaper, and offers better regiocontrol for this specific substrate [3].

Q: My precursor is 1-bromo-2,4-difluoro-5-nitrobenzene. Will this work? A: Caution. If you use 1-bromo-2,4-difluoro-5-nitrobenzene, the nucleophilic attack will occur para to the nitro group (at the fluorine originally at position 2). The resulting product will be Methyl 2-(2-bromo-5-fluoro-4-nitrophenyl)acetate . This is a regioisomer of your target. You must verify if this isomer change affects your biological activity.

References

  • Sythana, S. K., et al. (2014).[3] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, 18(7), 912-918. Link

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, 1982(10), 805-822. Link

  • Beutner, G. L., et al. (2019). "Process Development and Scale-up of a Nucleophilic Aromatic Substitution." Organic Process Research & Development, 23(7), 1378–1385. Link

Sources

Optimizing SNAr reactions on Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing SNAr Reactions on Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Welcome to the Application Scientist Knowledge Base. This guide is engineered for drug development professionals and synthetic chemists working with complex, multi-halogenated aromatic scaffolds. Below, we dissect the mechanistic causality of nucleophilic aromatic substitution (SNAr) on Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate, provide empirical troubleshooting matrices, and detail a self-validating experimental protocol.

Mechanistic Causality & Regioselectivity Profiling

When subjecting Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate to SNAr conditions, chemists often question which halogen—the C5-bromine or the C2-fluorine—will act as the leaving group.

The regioselectivity is dictated by the stabilization of the intermediate Meisenheimer complex[1]. The strongly electron-withdrawing nitro group at C4 activates the positions ortho and para to itself[2].

  • The C5-Bromine is ortho to the nitro group. The negative charge generated during nucleophilic attack is delocalized into the nitro group, dramatically lowering the activation energy.

  • The C2-Fluorine is meta to the nitro group. Although fluorine is generally a superior leaving group in SNAr reactions due to its high electronegativity[1], its meta relationship prevents resonance stabilization of the transition state.

Diagnostic Q&A: Troubleshooting Guide

Q1: My reaction stalls at 40-50% conversion. How do I drive the displacement of the C5-bromine to completion? A: Bromine is a less efficient leaving group than fluorine in SNAr reactions because the initial nucleophilic attack (the rate-determining step) is less favored[1]. If your reaction stalls at room temperature, you must increase the thermal energy to overcome the activation barrier. Switch from Acetonitrile (MeCN) to a higher-boiling, strongly polar aprotic solvent like DMSO, and elevate the temperature to 60–80 °C. Additionally, ensure your amine nucleophile is present in a slight excess (1.2–1.5 eq).

Q2: LC-MS analysis shows a major byproduct with a mass shift of -14 Da. What is happening? A: You are observing ester hydrolysis. The methyl ester at C1 is highly susceptible to cleavage if there is any ambient moisture combined with a strong or aqueous base[3]. To prevent this, you must strictly avoid aqueous bases (like NaOH or KOH). Transition to mild, anhydrous inorganic bases (e.g., finely milled anhydrous K₂CO₃ or Cs₂CO₃) or non-nucleophilic organic bases like DIPEA[1][4].

Q3: Can I use microwave irradiation to accelerate this reaction? A: Yes. Microwave irradiation efficiently heats polar aprotic mixtures and has been shown to reduce SNAr reaction times from hours to minutes[1]. However, monitor the internal temperature carefully; exceeding 100 °C may trigger decarboxylation of the acetate group or unwanted polymerization.

Empirical Optimization Data

The following table synthesizes quantitative screening data for the displacement of the C5-bromine using morpholine as a model secondary amine.

EntrySolvent (0.2 M)Base (2.0 eq)Temp (°C)Time (h)Conversion (%)Ester Hydrolysis (%)
1MeCNK₂CO₃251215%< 1%
2DMFNaOH (aq)252N/A> 95%
3DMFK₂CO₃60485%< 5%
4DMSODIPEA80498% < 2%
5DMSOCs₂CO₃802> 99% < 2%

Insight: Entry 5 represents the optimal thermodynamic conditions for complete conversion while preserving the methyl ester.

Validated Experimental Workflow

Protocol: Regioselective SNAr with Secondary Amines This protocol is designed as a self-validating system. Do not proceed to the workup phase without confirming the in-process LC-MS checkpoints.

Step 1: Anhydrous Setup In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.00 mmol, 291 mg). Purge the vial with Argon for 5 minutes.

Step 2: Solvation & Base Addition Inject anhydrous DMSO (5.0 mL, 0.2 M) to completely dissolve the substrate. Add anhydrous Cs₂CO₃ (2.00 mmol, 651 mg). Causality note: Cs₂CO₃ provides superior solubility of the carbonate ion in organic solvents compared to K₂CO₃, accelerating the deprotonation of the incoming amine[1].

Step 3: Nucleophile Introduction Add morpholine (1.20 mmol, 104 µL) dropwise. Seal the vial and heat to 80 °C using an aluminum heating block.

Step 4: In-Process Self-Validation (Crucial) After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+).

  • Success Indicator: Disappearance of the starting material isotope pattern at m/z 292/294. Appearance of the product mass at m/z 299 [M+H]⁺.

  • Failure Mode A (Hydrolysis): If a peak at m/z 278/280 appears, moisture has compromised the ester. Discard and restart with fresh anhydrous reagents.

  • Failure Mode B (Loss of Regioselectivity): If a peak at m/z 359/361 appears, the C2-fluorine has been displaced instead of the bromine. Lower the temperature to 60 °C.

Step 5: Quench and Extraction Once validated, cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold half-saturated NH₄Cl (aq) to quench the base. Extract with Ethyl Acetate (3 × 15 mL).

Step 6: Organic Layer Washing Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL). Causality note: DMSO is highly soluble in EtOAc; repetitive washing with LiCl efficiently partitions DMSO back into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

SNAr_Optimization Start Methyl 2-(5-bromo-2-fluoro- 4-nitrophenyl)acetate SelectNuc Add Nucleophile (1.2 eq Morpholine) Start->SelectNuc SelectBase Add Anhydrous Base (Cs2CO3 or DIPEA) SelectNuc->SelectBase SelectSolvent Aprotic Solvent (Anhydrous DMSO) SelectBase->SelectSolvent Reaction Run SNAr at 80°C SelectSolvent->Reaction LCMS_Check LC-MS Validation (m/z 299 observed?) Reaction->LCMS_Check CheckEster m/z 278/280 present? (Ester Hydrolysis) LCMS_Check->CheckEster No Success Proceed to LiCl Workup & Purification LCMS_Check->Success Yes (Pure) FixEster Abort & Restart: Ensure strict anhydrous conditions CheckEster->FixEster Yes CheckConv m/z 292/294 remains? (Incomplete Conv.) CheckEster->CheckConv No FixConv Extend time by 2h or increase amine eq. CheckConv->FixConv Yes FixConv->Reaction

Decision matrix for optimizing and validating C5-bromine SNAr displacement.

References

Sources

Technical Support Center: Stability of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized building blocks requires a precise understanding of competing reaction mechanisms.

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a complex poly-electrophilic system. Under basic conditions, researchers frequently encounter three competing pathways: ester saponification, benzylic enolization, and Nucleophilic Aromatic Substitution (SNAr). This guide provides the mechanistic causality behind these issues and field-proven protocols to control them.

I. Mechanistic Reactivity Pathways

To troubleshoot effectively, you must understand the electronic topology of the molecule. The nitro group at the C4 position is the primary electronic driver. It strongly acidifies the benzylic protons (para-relationship) and heavily activates the C5-bromide (ortho-relationship) toward SNAr. Conversely, the C2-fluoride is meta to the nitro group, rendering it surprisingly resistant to SNAr despite fluorine's typical leaving-group propensity in these reactions.

G cluster_1 Pathway 1: Aqueous/Nucleophilic Base cluster_2 Pathway 2: Strong/Non-Nucleophilic Base cluster_3 Pathway 3: Alkoxide/Amine Base SM Methyl 2-(5-bromo-2-fluoro- 4-nitrophenyl)acetate Hydrolysis Ester Hydrolysis (Saponification) SM->Hydrolysis H2O / OH- Enolate Benzylic Deprotonation (Deep Red/Purple Enolate) SM->Enolate pKa ~13-14 SNAr SNAr at C5-Bromo (Ortho to NO2) SM->SNAr NaOMe / Amines Carboxylate Carboxylate Salt (Polar Byproduct) Hydrolysis->Carboxylate Oxidation Alpha-Oxidation / Dimerization (Requires O2) Enolate->Oxidation O2 exposure Substituted 5-Substituted-2-fluoro- 4-nitrophenylacetate SNAr->Substituted

Fig 1. Competing base-mediated degradation pathways of the target phenylacetate.

II. Quantitative Reactivity Profile

Use the following data to select the appropriate base for your specific synthetic transformation.

Base TypeExamplePrimary Degradation PathwayVisual IndicatorRecommended Use
Aqueous Hydroxide NaOH / H2OEster SaponificationClear solution, loss of SMAvoid completely unless synthesizing the free acid.
Alkoxide NaOMe / MeOHSNAr at C5-BromoYellow/Orange solutionAvoid unless C5-substitution is the synthetic goal.
Strong Non-Nucleophilic NaOtBu / THFBenzylic EnolizationDeep Purple/Red slurryUse for alpha-alkylation/functionalization.
Mild Inorganic K2CO3 / DMFStable (if strictly anhydrous)Slight pink/purple tintIdeal for Suzuki/cross-coupling at the C5 position.
III. Troubleshooting FAQs

Q1: I am attempting a Suzuki coupling at the C5-bromo position using K2CO3 in a Dioxane/Water mixture, but I am losing my starting material to a highly polar baseline spot. What is happening? A1: You are observing rapid ester hydrolysis. The methyl ester is highly susceptible to cleavage by hydroxide ions generated from the aqueous carbonate buffer. Solution: Switch to strictly anhydrous conditions. Use anhydrous Cs2CO3 or K3PO4 in dry DMF or Toluene. The cross-coupling will proceed at the activated C5-bromide without destroying the ester.

Q2: When I add sodium tert-butoxide (NaOtBu) to my reaction, the mixture instantly turns into a dark purple slurry. Is my compound decomposing? A2: Not necessarily; you are visually observing the formation of the benzylic enolate[1]. The benzylic protons are highly acidic (pKa ~13-14) because the resulting negative charge is stabilized by resonance, delocalizing entirely into the para-nitro group to form a deeply colored nitronate-like species. This color change is a reliable, self-validating indicator that deprotonation was successful.

Q3: I used sodium methoxide (NaOMe) as a base and LC-MS shows a major byproduct with a mass shift of -48 Da (loss of 79, gain of 31). Why did the bromide react instead of the fluoride? A3: You have triggered an SNAr reaction. While fluorine is typically a better leaving group than bromine in SNAr due to its electronegativity stabilizing the Meisenheimer complex, regiochemistry dictates the outcome here. The C5-bromide is ortho to the strongly electron-withdrawing nitro group, activating it heavily. The C2-fluoride is meta to the nitro group, providing no resonance stabilization for nucleophilic attack at that position.

Q4: My alpha-alkylation reaction yields a complex mixture containing alpha-hydroxy compounds and dimers. How do I prevent this? A4: The highly conjugated purple enolate is extremely sensitive to auto-oxidation. Ambient oxygen acts as a diradical, rapidly trapping the enolate to form an alpha-peroxy radical, which decomposes into dimers and oxidized byproducts. Solution: You must enforce strict anaerobic conditions using the standard operating procedure below.

IV. Standard Operating Procedure (SOP): Controlled Alpha-Alkylation

This self-validating protocol is designed to functionalize the benzylic position while explicitly preventing ester hydrolysis, SNAr, and auto-oxidation.

Objective: Alpha-methylation of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate.

  • Preparation & Degassing (Critical Step):

    • Charge an oven-dried Schlenk flask with Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq) and anhydrous THF (0.1 M) under an argon atmosphere.

    • Perform three rigorous freeze-pump-thaw cycles. Causality: Removing dissolved O2 is mandatory to prevent the enolate from undergoing oxidative dimerization.

  • Deprotonation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add a non-nucleophilic base, such as NaOtBu or KHMDS (1.05 eq).

  • Validation Check:

    • Observe the solution. It must immediately transition to a deep purple/red color[1].

    • Self-Validation: This confirms the formation of the extended enolate. If the color is pale or rapidly fades to brown, oxygen or moisture contamination has occurred, and the reaction should be aborted.

  • Electrophile Addition:

    • Add the electrophile (Methyl Iodide, 1.2 eq) neat.

    • Stir for 30 minutes at -78 °C, then slowly allow the reaction to warm to 0 °C.

  • Quenching & Confirmation:

    • The reaction is complete when the intense purple color completely discharges to a pale yellow or clear solution. Causality: The loss of color indicates the extended nitronate conjugation has been broken by the formation of the new C-C bond at the benzylic position.

    • Quench with saturated aqueous NH4Cl and extract with EtOAc.

V. References
  • Title: Practical Kinetics and Mechanisms of Chemical and Enzymatic Reactions (Acidity and pKa of 4-nitrophenylacetates) Source: Altai State Agricultural University (ASAU) URL:

  • Title: Modulators of ATP-binding cassette transporters (EP2489659B1) - Visual confirmation of the purple enolate formation from ethyl 4-nitrophenylacetate derivatives. Source: Google Patents / European Patent Office URL:

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (SNAr Regioselectivity and Meisenheimer Complex Stabilization) Source: Wiley Scientific URL: [Link]

Sources

Troubleshooting low conversion in Suzuki coupling of bromo-nitro-phenylacetates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Low Conversion in Multi-Functionalized Aryl Halides

Executive Summary & Diagnostic Triage

The Problem: You are attempting to couple a bromo-nitro-phenylacetate (an aryl bromide containing both a nitro group and a phenylacetic ester moiety). You are observing low conversion, stalling, or disappearance of starting material without product formation.

The Chemical Conflict: This substrate presents a "Triple Threat" of competing reactivities that standard Suzuki conditions often fail to address:

  • Ester Hydrolysis: The phenylacetate ester is highly susceptible to saponification (hydrolysis) under aqueous basic conditions.

  • C-H Acidity: The

    
    -protons of the phenylacetate group (
    
    
    
    ) are acidic (
    
    
    ). Strong bases can deprotonate this position, generating an enolate that may inhibit the catalyst or lead to side reactions.
  • Nitro-Group Coordination: While the nitro group activates the ring for oxidative addition, it can also coordinate to Palladium, potentially poisoning the catalyst or altering the resting state.

Diagnostic Flowchart

Use this logic tree to identify your specific failure mode.

Troubleshooting Start Start: Low Conversion CheckSM Is Starting Material (SM) remaining? Start->CheckSM SM_Gone No (SM Consumed) CheckSM->SM_Gone SM_Left Yes (SM Remains) CheckSM->SM_Left CheckByproducts Check LCMS/NMR for Byproducts SM_Gone->CheckByproducts AcidFound Hydrolyzed Acid Found (M-R + H) CheckByproducts->AcidFound Mass = SM - Alkyl Unknown Complex Mixture / Black Tar CheckByproducts->Unknown Decomposition Sol_Anhydrous FIX: Switch to Anhydrous Weak Base (K3PO4/CsF) AcidFound->Sol_Anhydrous Unknown->Sol_Anhydrous Enolate formation suspected CheckBoron Is Boronic Acid remaining? SM_Left->CheckBoron BoronGone No (Boronic Acid Gone) CheckBoron->BoronGone Protodeboronation BoronLeft Yes (Boronic Acid Remains) CheckBoron->BoronLeft Catalyst Death Sol_SlowAdd FIX: Slow Addition of Boron or Switch to BF3K salt BoronGone->Sol_SlowAdd Sol_Ligand FIX: Switch Ligand (SPhos/XPhos) or Increase Temp BoronLeft->Sol_Ligand

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure.

Detailed Troubleshooting Guides

Issue A: The "Vanishing" Starting Material (Hydrolysis & Enolization)

Symptom: Starting material is consumed, but the desired product yield is low. LCMS shows a peak corresponding to the carboxylic acid (loss of the ester group) or complex baseline noise.

The Science: Standard Suzuki protocols use aqueous bases (e.g.,


 in Dioxane/Water).
  • Hydrolysis: The hydroxide ion (

    
    ) attacks the ester carbonyl, cleaving the ester. The resulting acid is often water-soluble and lost during extraction, or it poisons the catalyst.
    
  • Enolization: The base deprotonates the benzylic position (

    
    ). The resulting enolate is a nucleophile that can compete with the boronic acid or simply sequester the palladium.
    

The Solution: Go Anhydrous & Weak You must remove water and use a base that is strong enough to activate the boronic acid but too weak to deprotonate the


-carbon or hydrolyze the ester.
  • Protocol Shift: Switch to Anhydrous Suzuki Conditions .

  • Base: Potassium Phosphate Tribasic (

    
    ) or Cesium Fluoride (
    
    
    
    ). These act as proton sponges or fluoride sources to activate the boron without generating high concentrations of free hydroxide.
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Expert Insight: "If you see the carboxylic acid byproduct, your reaction is essentially a saponification experiment with a side of palladium. Switch to


 suspended in anhydrous dioxane. The phosphate is insoluble, creating a heterogeneous surface reaction that minimizes ester contact with the base."
Issue B: The Stalled Reaction (Catalyst Deactivation)

Symptom: Reaction stops at 30-50% conversion. Adding more catalyst doesn't help. The reaction mixture might turn black (Pd black precipitation).

The Science: The nitro group is an electron-withdrawing group (EWG). While this usually helps oxidative addition (step 1), it can cause two problems:

  • Coordination: Nitro groups can coordinate to Pd(II) species, stabilizing them into an inactive resting state (off-cycle species).

  • Inhibition: If the coupling partner is also electron-poor, the reductive elimination step (step 3) becomes the rate-determining step and may require higher energy.

The Solution: Specialized Ligands Abandon standard


. You need electron-rich, bulky phosphine ligands that facilitate oxidative addition and force reductive elimination via steric bulk.
  • Recommendation: SPhos or XPhos .[1]

  • Why? These Buchwald biaryl ligands form highly active monoligated Pd(0) species. The steric bulk prevents the nitro group from coordinating effectively to the metal center, keeping the catalyst on-cycle.

Issue C: Protodeboronation (The Boronic Acid Dies)

Symptom: Starting material remains, but the boronic acid has disappeared (converted to the protonated arene


).

The Science: If your boronic acid partner contains EWGs (like fluoro, nitro, or cyano groups) or is ortho-substituted, it is prone to protodeboronation . Under basic conditions, the C-B bond hydrolyzes faster than the transmetallation to Palladium occurs.

The Solution: The "Slow Release" or "Robust Partner" Strategy

  • Slow Addition: Add the boronic acid solution via syringe pump over 2-4 hours. This keeps the concentration of boronate low, favoring the fast coupling reaction over the second-order decomposition.

  • Switch Reagent: Use Potassium Organotrifluoroborates (

    
    ) . These are stable to hydrolysis and slowly release the active boronic acid species in the presence of a mild base, matching the rate of the catalytic cycle.
    

The "Bulletproof" Protocol

This protocol is designed to mitigate all three risks simultaneously: it is anhydrous (prevents hydrolysis), uses a specialized ligand (prevents nitro-poisoning), and uses a mild base (prevents enolization).

Reagents:

  • Substrate: Bromo-nitro-phenylacetate (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv (Use 1.5 if protodeboronation is suspected)

  • Catalyst:

    
     (2 mol%) + SPhos  (4-8 mol%)
    
    • Alternative:

      
       (5 mol%) for sterically crowded substrates.
      
  • Base: Anhydrous

    
     (3.0 equiv) (Finely ground/micronized is best)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven. Use a septum-capped vial or Schlenk flask.

  • Solids: Add the aryl bromide, boronic acid,

    
    , SPhos, and 
    
    
    
    to the vial.
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycle x3). Oxygen is the enemy of active ligands like SPhos.

  • Solvent: Add anhydrous Dioxane via syringe.

  • Reaction: Heat to 80–100 °C for 12–18 hours.

    • Note: Do not exceed 110 °C if possible to avoid thermal decomposition of the nitro-compound.

  • Workup: Cool to RT. Filter through a small pad of Celite (eluting with EtOAc) to remove the phosphate salts. Concentrate and purify.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive side pathways (Hydrolysis and Protodeboronation).

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (Nitro activated) TransMet Transmetallation OxAdd->TransMet Rate Limiting? Enolization SIDE REACTION: Enolate Formation (Alpha-deprotonation) OxAdd->Enolization Strong Base Interference RedElim Reductive Elimination (Product Formation) TransMet->RedElim Deboronation SIDE REACTION: Protodeboronation (Boronic Acid -> Ar-H) TransMet->Deboronation Unstable Boronic Acid RedElim->Pd0 Regeneration Hydrolysis SIDE REACTION: Ester Hydrolysis (Base + H2O) Substrate Bromo-Nitro-Phenylacetate Substrate->OxAdd Substrate->Hydrolysis Aqueous Base

Figure 2: Competitive pathways in the Suzuki coupling of functionalized phenylacetates.

Frequently Asked Questions (FAQ)

Q: Can I use


 (Tetrakis)? 
A:  You can try, but it is often insufficient for this substrate. The nitro group can coordinate to the Pd, and 

is not bulky enough to prevent this. Furthermore, Tetrakis is air-sensitive and often contains oxidized phosphine impurities that kill the reaction before it starts.

Q: My reaction turns black immediately. What does that mean? A: "Pd Black" formation indicates the catalyst has precipitated out of solution as bulk metal. This usually means the ligand has dissociated, or the oxidative addition failed to keep up with the reduction of the precatalyst. Switch to a bidentate ligand like dppf or a stable precatalyst like XPhos Pd G3 .

Q: Why do you recommend Potassium Phosphate (


)? 
A:  It is a "Goldilocks" base. It is basic enough to activate the boronic acid (forming the boronate species required for transmetallation) but, due to its poor solubility in organic solvents, it maintains a low concentration of active base in solution, preventing the rapid hydrolysis of your sensitive ester.

References

  • Ligand Selection for Nitro-Substituted Aryl Halides

    • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics." Journal of the American Chemical Society. Link

    • Context: Discusses the use of BrettPhos and similar ligands to handle nitro-containing substrates and prevent c
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Chemical Communications.[2] Link

    • Context: Defines the mechanism of boronic acid decomposition under basic conditions.
  • Anhydrous Suzuki Coupling (Weak Bases)

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

    • Context: Establishes protocols for using and in anhydrous conditions for sensitive substr
  • Organotrifluoroborates (Stability Strategy)

    • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

    • Context: The definitive guide on using salts to avoid protodeboron

Sources

Technical Support Center: Nitro Reduction of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective reduction of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this specific transformation. The presence of multiple functional groups—a nitro group, a bromine atom, a fluorine atom, and a methyl ester—necessitates a carefully chosen catalytic system to achieve high yield and chemoselectivity.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemistry, helping you troubleshoot common issues and select the optimal catalytic system for your needs.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the nitro reduction of this complex, polyfunctionalized substrate.

Q1: My standard catalytic hydrogenation with Palladium on Carbon (Pd/C) is causing significant debromination of my starting material. Why is this happening and what are my immediate alternatives?

A: This is a classic challenge. Palladium is highly active for the hydrogenolysis of carbon-halogen bonds, especially C-Br bonds.[1] The mechanism involves oxidative addition of the aryl bromide to the Pd(0) surface, followed by reductive elimination. This side reaction competes with, and can sometimes dominate, the desired nitro group reduction.

Your immediate alternatives should focus on catalysts with a lower propensity for hydrodehalogenation:

  • Raney Nickel: This is often the first choice when dehalogenation is a concern with palladium catalysts.[2] It is generally less active towards aryl halides compared to Pd/C.

  • Iron-based Systems: Elemental iron under acidic or neutral conditions (e.g., Fe/HCl or Fe/NH₄Cl) is renowned for its excellent chemoselectivity and is a cost-effective option.[2][3][4]

  • Tin(II) Chloride (SnCl₂): This is a classical stoichiometric reductant that is highly chemoselective for nitro groups in the presence of halogens and other reducible functionalities.[2][5]

Q2: I am looking for non-precious metal alternatives to reduce costs and improve the sustainability of my process. What are the most promising options?

A: Moving away from precious metals like palladium and platinum is a significant goal in modern chemistry. For your substrate, several earth-abundant metal catalysts are highly effective:

  • Iron Catalysts: Iron is arguably the most reliable non-precious metal for this transformation. The "Bechamp reduction" (Fe/HCl) is a historic yet powerful method.[4][6] Milder conditions using iron powder with ammonium chloride in an aqueous solvent system are also highly effective and tolerate a wide range of functional groups.[7][8] Carbonyl iron powder (CIP) has been shown to be a particularly active and inexpensive option.[7]

  • Nickel Catalysts: Raney Nickel is a well-established choice.[9] Additionally, nickel boride, often generated in situ from the reduction of a nickel salt like NiCl₂ with sodium borohydride (NaBH₄), is a powerful and efficient system for reducing nitroarenes under mild conditions.[10] Supported nano-sized nickel catalysts also show high activity.[11]

  • Zinc Catalysts: Zinc dust, typically in the presence of an acid (like acetic acid) or a salt (like ammonium chloride), can effectively reduce nitro groups.[2][12] However, reaction control can sometimes be challenging, and efficient stirring is crucial for reproducibility.

Q3: How can I be certain to avoid reducing the methyl ester group in my molecule?

A: Your methyl ester is generally safe with most catalytic systems designed for nitro reduction. The key is to avoid harsh, non-selective reducing agents.

  • Safe Methods: Catalytic hydrogenation (using H₂ gas) and catalytic transfer hydrogenation (using donors like formic acid or hydrazine) are highly chemoselective for the nitro group over esters.[3][13] Reductions using metals like Fe, Zn, or SnCl₂ also leave the ester group intact.[2]

  • Methods to Avoid: The primary reagent to avoid is Lithium Aluminum Hydride (LiAlH₄), which readily reduces both aromatic and aliphatic esters to alcohols.[2] While sodium borohydride (NaBH₄) alone is generally unreactive towards esters, its reactivity can be modified by certain transition metal catalysts, though it typically remains selective for the nitro group in these systems.[14][15]

Q4: My reduction reaction is sluggish, stalls, or remains incomplete. What are the likely causes?

A: Incomplete conversion is a common frustration. Here is a systematic troubleshooting approach:

  • Catalyst Activity: The catalyst may be deactivated. This can be due to improper storage (e.g., Raney Nickel) or poisoning from impurities (e.g., sulfur-containing compounds) in your reagents or solvents.[5][16] Ensure you are using a fresh, high-quality catalyst.

  • Solubility Issues: Your substrate, Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate, is likely hydrophobic.[17] Poor solubility in the reaction solvent can severely limit the reaction rate by preventing the substrate from accessing the catalyst surface.[5] Consider using a co-solvent system (e.g., THF/ethanol, ethanol/water) or a solvent in which the substrate is fully soluble, like THF.[5][17]

  • Insufficient Reagent/Catalyst Loading: Ensure you are using an adequate amount of catalyst. For metal/acid systems (Fe, Zn), the surface area of the metal is critical; use a fine powder.[5] For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor is present.

  • Reaction Temperature: While many reductions proceed at room temperature, some sterically hindered or electronically deactivated substrates require heating to achieve a reasonable rate.[5] However, be aware that higher temperatures can sometimes increase the rate of side reactions.

Q5: What is Catalytic Transfer Hydrogenation (CTH), and is it a suitable method for my sensitive substrate?

A: CTH is an excellent alternative to high-pressure hydrogenation with H₂ gas. In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the surface of a catalyst. Common hydrogen donors include formic acid, ammonium formate, and hydrazine hydrate.[3][18]

This method is highly suitable for your molecule for several reasons:

  • Safety and Convenience: It avoids the need for specialized high-pressure hydrogenation equipment.

  • Chemoselectivity: CTH systems, particularly with catalysts like Pd/C or iron-based catalysts, can be highly chemoselective, reducing the nitro group while preserving halogens and esters.[3][19]

  • Mild Conditions: Many CTH reactions proceed under mild thermal conditions.

Troubleshooting and In-Depth Protocol Guides

This section provides detailed protocols and troubleshooting advice for the most promising alternative catalytic systems.

Guide 1: Iron-Catalyzed Chemoselective Reduction

Iron-based reductions are a robust, scalable, and economical choice, prized for their exceptional functional group tolerance.

Core Principle: In the presence of a proton source (like an acid or water), elemental iron (Fe⁰) acts as a single-electron donor. The nitro group is sequentially reduced on the metal surface, ultimately yielding the aniline after a series of protonation and electron transfer steps. This process is highly selective for the nitro group.[4][6]

Troubleshooting Common Issues with Iron Reductions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Inactive iron surface (oxide layer). 2. Insufficient acid/ammonium salt. 3. Poor stirring, preventing contact.1. Use fine iron powder (-325 mesh). Briefly pre-treating with dilute HCl can activate the surface. 2. Ensure at least stoichiometric amounts of the proton source are present. 3. Use vigorous mechanical stirring.
Difficult Workup Formation of dense iron oxide/hydroxide sludge that complicates filtration and extraction.1. After the reaction, filter the hot mixture through a pad of Celite to remove iron salts. 2. Basify the filtrate carefully to precipitate remaining iron hydroxides before extraction.
Low Yield Product may be adsorbed onto the iron sludge.Thoroughly wash the Celite pad and filtered iron salts with a polar organic solvent (e.g., Ethanol, Ethyl Acetate) to recover adsorbed product.

Experimental Protocol: Iron and Ammonium Chloride Reduction This protocol is adapted from established procedures for chemoselective nitro reductions.[3][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq).

  • Reagents: Add ethanol and water (e.g., a 4:1 to 1:1 mixture) to form a slurry. Add ammonium chloride (NH₄Cl, 4-5 eq) and fine iron powder (Fe, 3-5 eq).

  • Reaction: Heat the mixture to reflux (typically 70-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: While still hot, filter the reaction mixture through a pad of Celite®. Wash the pad thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine product, which can be purified by column chromatography if necessary.

Guide 2: Nickel-Catalyzed Reduction to Avoid Dehalogenation

Nickel catalysts offer a middle ground between the high reactivity of palladium and the milder conditions of iron, often providing an excellent balance of speed and selectivity.

Core Principle:

  • Raney Nickel: A high-surface-area nickel-aluminum alloy that has been activated by leaching the aluminum with sodium hydroxide. It is an effective hydrogenation catalyst that is less prone to causing dehalogenation than Pd/C.[2]

  • Nickel Boride (Ni₂B): Generated in situ from a Ni(II) salt (e.g., NiCl₂) and sodium borohydride (NaBH₄). This system creates a fine black precipitate of active catalyst that readily reduces nitro groups.[11] The combination of NaBH₄ with a transition metal catalyst dramatically enhances its reducing power towards nitro groups.[14][15]

Troubleshooting Common Issues with Nickel Reductions

Problem Potential Cause(s) Recommended Solution(s)
Violent H₂ Evolution (NiCl₂/NaBH₄ system) Rapid, uncontrolled addition of NaBH₄ to the nickel salt solution.Add NaBH₄ portion-wise at a controlled temperature (e.g., 0-10°C) to manage the initial exotherm and hydrogen evolution.
Catalyst Inactivity 1. (Raney Ni) Deactivation due to exposure to air or improper storage. 2. (Ni₂B) Catalyst agglomeration.1. Use fresh Raney Nickel or store it under water as recommended by the supplier. 2. Some protocols use stabilizers like nanocellulose to prevent agglomeration and increase catalyst turnover.[10]
Incomplete Reaction Insufficient NaBH₄ or catalyst loading.Use a molar excess of NaBH₄ (typically 3-6 equivalents) and a catalytic amount of NiCl₂ (e.g., 0.1-0.25 mol%).[10]

Experimental Protocol: In Situ Nickel Boride Reduction This protocol is based on mild and efficient methods reported for nitroarene reduction.[10]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.0 eq) and Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1-0.25 eq) in a suitable solvent (e.g., methanol or aqueous acetonitrile).

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 3-4 eq) portion-wise over 15-20 minutes. A black precipitate and gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30-60 minutes.

  • Workup: Quench the reaction by carefully adding a small amount of acetone or dilute HCl. Filter the mixture through Celite® to remove the black nickel boride catalyst.

  • Isolation: Concentrate the filtrate to remove the organic solvent. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate in vacuo to obtain the desired amine.

Visualizations and Data
Decision Tree for Catalyst Selection

This diagram provides a logical workflow for selecting an appropriate catalytic system based on experimental priorities.

G start Starting Point: Reduction of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate q1 Primary Concern? start->q1 c1 Debromination q1->c1 Selectivity c2 Cost / Scalability q1->c2 Economics c3 Safety (H₂ gas) q1->c3 Process Safety sub1 Avoid Pd/C c1->sub1 sub2 Consider Earth-Abundant Metals c2->sub2 sub3 Consider CTH or Metal/Acid c3->sub3 rec1 Try Raney Nickel or NiCl₂/NaBH₄ sub1->rec1 rec2 Try Fe / NH₄Cl or Fe / AcOH sub1->rec2 rec4 Try SnCl₂ sub1->rec4 sub2->rec2 sub3->rec2 rec3 Try CTH with Formic Acid or Hydrazine sub3->rec3

Caption: Catalyst selection workflow for the target nitro reduction.

General Nitro Group Reduction Pathway

Understanding the reduction pathway helps in identifying potential side products. The reaction proceeds through nitroso and hydroxylamine intermediates. Condensation of these intermediates can lead to azoxy and azo dimers, though this is more common under certain conditions (e.g., basic media).[4][6][20]

G Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo) Azoxy->Azo [H]

Sources

Technical Support Center: Alkylation of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the functionalization of highly activated, poly-substituted aromatic intermediates.

The alkylation of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate presents a fascinating but treacherous chemoselectivity landscape. The molecule contains an acidic


-carbon, a highly electrophilic aromatic ring, and multiple potential leaving groups. Without rigorous control of the reaction environment, your yield will be consumed by oligomerization, over-alkylation, and nucleophilic aromatic substitution (S

Ar).

This guide provides field-proven mechanistic insights and self-validating protocols to help you isolate your target mono-alkylated product with high purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing significant dimer/oligomer formation during the reaction. What is the mechanism behind this, and how do I stop it?

A1: The dimerization you are observing is caused by an intermolecular S


Ar reaction .
When you deprotonate the 

-carbon of your starting material, the resulting enolate is a strong nucleophile. If there is any unreacted, neutral starting material left in the flask, your enolate will attack it.

Causality & Regioselectivity: Many chemists mistakenly assume the fluorine at the C2 position is the leaving group because "fluorine is a great leaving group in S


Ar." However, S

Ar requires the stabilization of the Meisenheimer intermediate. The strong electron-withdrawing nitro group is at C4. This stabilizes negative charge at the ortho (C3, C5) and para (C1) positions. The bromine at C5 is ortho to the nitro group, making C5-Br highly activated for nucleophilic attack . The fluorine at C2 is meta to the nitro group and lacks this resonance stabilization[1].

Solution: You must ensure rapid and quantitative enolization . Avoid heterogeneous bases like K


CO

or NaH, which leave neutral starting material in equilibrium with the enolate. Use a soluble, strong base like LiHMDS at -78 °C.
Q2: My LC-MS shows a mass corresponding to the di-alkylated product. How do I suppress over-alkylation?

A2: Over-alkylation (dialkylation) occurs because the mono-alkylated product is still an activated CH acid. In fact, the inductive effect of the new alkyl group rarely provides enough steric hindrance to prevent a second deprotonation. If the reaction is run at higher temperatures, rapid proton transfer occurs between the mono-alkylated product and unreacted enolate, leading to dialkylation. Solution: Strict stoichiometric control is mandatory. Standard protocols for phenylacetate alkylation dictate using exactly 1.05 equivalents of LiHMDS and 1.00 equivalent of the alkylating agent at strictly cryogenic temperatures (-78 °C) [3]. Quenching the reaction before it warms up is critical.

Q3: I tried using Sodium Methoxide (NaOMe) as a base, but I isolated a methoxy-substituted side product. Why?

A3: You have fallen victim to a base-induced S


Ar. Nucleophilic bases like alkoxides or hydroxides will directly attack the highly electrophilic C5 position, displacing the bromine [2]. Furthermore, methoxide can cause transesterification or hydrolysis of your methyl ester.
Solution:  Strictly utilize non-nucleophilic bases  (e.g., LiHMDS, NaHMDS, or LDA).

Part 2: Pathway Visualization

The following logic diagram maps the competitive pathways dictated by your choice of reagents.

ReactionPathways SM Methyl 2-(5-bromo-2-fluoro- 4-nitrophenyl)acetate Enolate Alpha-Enolate Intermediate SM->Enolate Strong Base (LiHMDS) SNAr_Base Base-Substituted Adduct SM->SNAr_Base Nucleophilic Base (e.g., NaOMe) Desired Mono-alkylated Product (Target) Enolate->Desired + R-X (Controlled) SNAr_Dimer SNAr Dimer (Attack at C5-Br) Enolate->SNAr_Dimer + Unreacted SM (Intermolecular) Dialkyl Di-alkylated Product (Over-reaction) Desired->Dialkyl Excess Base/R-X

Fig 1: Reaction pathways showing desired alkylation vs. competitive SNAr and dialkylation.

Part 3: Quantitative Data & Side Product Profiling

Use this reference table to interpret your LC-MS data and identify which parameter of your reaction requires optimization.

Side Product IdentityLC-MS Indicator (m/z)Typical Abundance (Unoptimized)Mechanistic CausePrevention Strategy
Mono-alkylated (Target) [M + R]+40 - 50%Desired enolate alkylationFollow the optimized -78 °C protocol below.
Di-alkylated Ester [M + 2R]+20 - 30%Enolate equilibration & over-reactionStrict 1.0 eq R-X; avoid excess base.
S

Ar Dimer
[2M - Br]+15 - 25%Enolate attacks C5-Br of neutral SMUse LiHMDS to ensure 100% enolization prior to R-X addition.
C5-Alkoxy Adduct [M - Br + OR]+> 50% (if RO⁻ used)Base acts as nucleophile at C5Strictly avoid nucleophilic bases.
Desmethyl Acid [M - 14]+< 5%Ester hydrolysis by adventitious waterEmploy rigorous anhydrous techniques (Schlenk line).

Part 4: Optimized Experimental Workflow

To bypass the pitfalls described above, implement the following self-validating protocol. This system is designed so that visual cues at each step confirm the chemical state of your reactor.

Self-Validating Protocol: Low-Temperature Mono-Alkylation
  • Preparation: Dissolve Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (1.00 eq) in anhydrous THF to create a 0.1 M solution. Cool the reactor to -78 °C under a positive pressure of Argon.

    • Validation Check: The solution must remain perfectly clear. Any cloudiness indicates moisture, which will destroy the base and lead to incomplete enolization (triggering S

      
      Ar dimerization).
      
  • Enolization: Add LiHMDS (1.0 M in THF, 1.05 eq) dropwise over 15 minutes down the inner wall of the flask to pre-cool the titrant.

    • Validation Check: A rapid, deep color change (typically deep red/purple for nitroaromatic enolates) will occur. This confirms successful, quantitative deprotonation.

  • Equilibration: Stir for 30 minutes at -78 °C.

  • Alkylation: Add the electrophile (R-X, 1.00 eq) dropwise. Stir for 2 hours at -78 °C.

  • Cryogenic Quench: Add saturated aqueous NH

    
    Cl directly to the reaction mixture while it is still at -78 °C.
    
    • Validation Check: The deep color of the enolate should discharge immediately upon quenching. Do not allow the reaction to warm to room temperature before quenching; doing so will provide the activation energy required for unreacted enolate to trigger dialkylation or S

      
      Ar.
      

Workflow Step1 1. Preparation Dry THF, -78°C Step2 2. Enolization Add LiHMDS (1.05 eq) Step1->Step2 Step3 3. Alkylation Add R-X (1.00 eq) Step2->Step3 Step4 4. Quench NH4Cl (aq) at -78°C Step3->Step4

Fig 2: Optimized low-temperature workflow for the mono-alkylation of phenylacetates.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[1]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: ACS Organic Process Research & Development URL:[Link]

  • Pharmacomodulation of the Redox-Active Lead Plasmodione: Synthesis of Substituted 2-Benzylnaphthoquinone Derivatives, Antiplasmodial Activities, and Physicochemical Properties Source: MDPI Molecules URL:[Link]

  • Molybdenum-containing oxidases and their application in cascade synthesis Source: The University of Liverpool Repository (Mechanistic Protocols for Phenylacetate Alkylation) URL:[Link]

Sources

Validation & Comparative

Resolving Complex Spin Systems: A Comparison Guide to 13C NMR Shift Prediction and Acquisition for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized halogenated aromatics, the structural elucidation of these intermediates becomes a critical bottleneck. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a prime example of a sterically and electronically complex scaffold. The presence of four distinct substituent types—an acetate appendage, a strongly electron-withdrawing nitro group, a highly electronegative fluorine atom, and a heavy bromine atom—creates a highly anisotropic local magnetic environment.

This guide objectively compares the performance of three analytical approaches—Empirical Database Predictors , Quantum Mechanical DFT (GIAO) Modeling , and High-Resolution Experimental Acquisition —for resolving the complex


C-

F scalar couplings and chemical shifts of this molecule.

The Molecular Challenge: Causality in NMR Phenomena

To understand why standard analytical approaches often fail with this molecule, we must analyze the causality behind its NMR behavior:

  • The Heavy Atom Effect (HAE): Bromine at the C5 position induces a pronounced relativistic shielding effect on the ipso carbon (C5). This anomalously shifts the C5 resonance upfield. Empirical additivity predictors routinely underestimate this effect, leading to misassignments.

  • 
    C-
    
    
    
    F Spin-Spin Couplings:
    The
    
    
    F nucleus (spin 1/2) couples with the carbon framework across multiple bonds. The magnitude of these couplings (
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) is highly dependent on the electron density perturbed by the adjacent nitro group [1].
  • Quaternary Carbon Relaxation: The aromatic ring contains four quaternary carbons (C1, C2, C4, C5). Lacking attached protons to facilitate dipole-dipole relaxation, these carbons exhibit exceptionally long longitudinal relaxation times (

    
    ), making them difficult to observe without optimized experimental parameters [2].
    

Performance Comparison: Predictive vs. Experimental Data

The table below summarizes the quantitative performance of an Empirical Additivity Predictor (e.g., standard desktop software) versus a DFT-GIAO computational workflow, benchmarked against physical 600 MHz experimental data.

Key Finding: The empirical predictor fails significantly at C5 (underestimating the heavy atom effect by ~5 ppm) and C2 (struggling with the ortho-nitro/fluoro interplay). The DFT model provides superior fidelity, particularly when modeling the diffuse electron cloud of the bromine atom [3].

Carbon PositionEmpirical Predictor (ppm)DFT (B3LYP/GIAO) (ppm)Experimental (600 MHz) (ppm)Experimental

(Hz)
C=O (Acetate) 171.2170.8170.5-
C2 (C-F) 160.1164.2163.5252.1 (

)
C4 (C-NO

)
148.5152.1151.58.2 (

)
C6 (C-H) 132.0135.2134.56.5 (

)
C1 (C-CH

)
125.4122.9123.516.4 (

)
C5 (C-Br) 118.2112.8113.52.1 (

)
C3 (C-H) 109.8112.0111.524.5 (

)
-OCH

52.152.852.5-
-CH

-
39.038.238.53.2 (

)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps if the validation checkpoints fail.

Protocol A: High-Resolution C NMR Acquisition (600 MHz)

Objective: Acquire high-fidelity


C data with fully resolved 

F J-couplings.
  • Sample Preparation: Dissolve exactly 25 mg of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate in 0.6 mL of CDCl

    
    .
    
    • Causality: 25 mg provides an optimal concentration to achieve sufficient signal-to-noise (S/N) for the four quaternary carbons without inducing concentration-dependent chemical shift drifting.

  • Relaxation Agent Addition: Add 2 mg of Chromium(III) acetylacetonate[Cr(acac)

    
    ] to the NMR tube.
    
    • Causality: Cr(acac)

      
       acts as a paramagnetic relaxation reagent. It drastically shortens the 
      
      
      
      relaxation times of the quaternary carbons, allowing for a shorter inter-pulse delay (
      
      
      ) and preventing signal saturation.
  • Spectrometer Configuration: Tune the cryoprobe to 150.9 MHz for

    
    C. Set the spectral width to 250 ppm (centered at 100 ppm). Set the 
    
    
    
    delay to 1.5 seconds.
  • Decoupling Strategy: Apply WALTZ-16 composite pulse decoupling only on the

    
    H channel. Ensure the 
    
    
    
    F channel is not decoupled.
    • Causality: Retaining the

      
      C-
      
      
      
      F scalar couplings is mathematically essential for assigning the carbon positions based on the magnitude of
      
      
      splitting.
  • Self-Validation Checkpoint: Before committing to a 1024-scan

    
    C acquisition, run a rapid 
    
    
    
    F NMR (16 scans). A single, clean multiplet must be observed. If multiple
    
    
    F signals appear, the sample has degraded or contains fluorinated impurities, invalidating the subsequent
    
    
    C analysis.
Protocol B: DFT-GIAO NMR Prediction Workflow

Objective: Generate a highly accurate in silico reference spectrum to validate empirical assignments.

  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field.

    • Causality: The acetate group (-CH

      
      COOCH
      
      
      
      ) possesses rotational freedom. The spatial orientation of the carbonyl oxygen relative to the ortho-fluoro group directly perturbs the local magnetic shielding tensor.
  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level of theory.

  • Shielding Tensor Calculation: Compute the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level. Apply the Polarizable Continuum Model (PCM) specifying chloroform as the solvent.

    • Causality: The 6-311+G(d,p) basis set includes diffuse functions (+), which are computationally required to accurately model the lone pairs on the fluorine and oxygen atoms, as well as the highly polarizable electron cloud of the bromine atom.

  • Self-Validation Checkpoint: Calculate the isotropic shielding value for TMS at the exact same level of theory. Subtract the target molecule's shielding tensors from the TMS tensor to derive the chemical shifts. If the predicted shift for the -OCH

    
     group deviates by more than 2.0 ppm from the expected ~52.5 ppm, the geometry optimization has failed to find the global minimum, and the input coordinates must be rebuilt.
    

Workflow Visualization

NMR_Workflow Start Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate Structural Elucidation Empirical Empirical Database Prediction (Additivity Rules) Start->Empirical DFT Quantum Mechanical DFT (B3LYP/6-311+G** GIAO) Start->DFT Experimental High-Res Experimental NMR (600 MHz, CDCl3) Start->Experimental Compare Data Synthesis & Comparison (Shift & J-Coupling Analysis) Empirical->Compare DFT->Compare Experimental->Compare Validation Self-Validating Output: Confirmed C-F Couplings & Heavy Atom Effects Compare->Validation

Fig 1: Tripartite validation workflow for 13C NMR structural elucidation of fluorinated aromatics.

References

  • Source: National Science Foundation (NSF)
  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Title: Copper(0)

Definitive Guide: LC-MS Purity Analysis of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a critical halogenated intermediate, often employed in the synthesis of indole-based kinase inhibitors or non-steroidal anti-inflammatory drug (NSAID) derivatives. Its structural complexity—featuring a labile ester, a reducible nitro group, and a distinct halogen pattern—presents a unique analytical challenge.

While traditional HPLC-UV provides a basic purity profile, it fails to identify co-eluting impurities or degradation products (such as the hydrolyzed acid or de-halogenated byproducts). This guide objectively compares LC-MS against standard alternatives, demonstrating why LC-MS is the superior choice for definitive purity assessment, and provides a field-proven, self-validating protocol.

Structural Analysis for Mass Spectrometry
  • Bromine (Br): The "Anchor." Provides a distinct 1:1 isotopic signature (

    
     and 
    
    
    
    ) at
    
    
    and
    
    
    .
  • Nitro (

    
    ):  Thermally labile.[1][2] Susceptible to reduction (
    
    
    
    or
    
    
    ) in harsh ionization sources or GC inlets.
  • Methyl Ester: Prone to hydrolysis (

    
    ) if aqueous mobile phases are not pH-buffered correctly.
    

Comparative Analysis: Why LC-MS?

The following decision matrix and comparison table illustrate why LC-MS supersedes GC-MS and HPLC-UV for this specific molecule.

Decision Logic: Analytical Technique Selection[3][6][7]

DecisionMatrix Start Start: Purity Analysis Volatility Is the molecule volatile & thermally stable? Start->Volatility GCMS GC-MS (Risk: Nitro degradation) Volatility->GCMS Yes LC_Path Liquid Chromatography Volatility->LC_Path No / Unsure Identity Is structural identity required? LC_Path->Identity HPLC_UV HPLC-UV (Quant only, blind to identity) Identity->HPLC_UV No LCMS LC-MS (ESI) (Recommended: Sensitivity + ID) Identity->LCMS Yes

Figure 1: Decision matrix highlighting the risk of thermal degradation in GC-MS for nitro-aromatics.

Technology Comparison Table
FeatureLC-MS (Recommended) HPLC-UV GC-MS 1H-NMR
Primary Utility Impurity ID & Trace QuantRoutine Purity %Volatile AnalysisStructure Confirmation
Specificity High (Mass + Isotope Pattern)Low (Retention Time only)Medium (Mass Spec)High (Structural)
Sensitivity Excellent (pg range)Good (ng range)ExcellentPoor (mg range needed)
Suitability Ideal for labile esters/nitro groups.Good, but misses co-eluters.High Risk: Nitro group degradation at inlet temps >200°C [1].[3]Good for bulk, bad for <1% impurities.
Data Integrity Self-Validating: Br isotope pattern confirms peak identity.Blind: Requires reference standard for every peak.False Positives: Thermal breakdown mimics impurities.Quantitative NMR (qNMR) is slow.

Detailed Experimental Protocol

This protocol uses Electrospray Ionization (ESI) in Positive Mode.[4][5] While nitro compounds often fly in negative mode, the ester moiety and the aromatic ring allow for protonation


 or ammoniation 

, which provides a more stable baseline for the full molecule than negative mode (which often favors the hydrolyzed acid).
Reagents & Preparation
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate (to encourage ionization).

  • Sample Diluent: 50:50 ACN:Water. Avoid 100% ACN to prevent peak distortion (strong solvent effect).

Instrumental Parameters (Agilent/Waters/Thermo Systems)
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus or BEH C18), 2.1 x 50mm, 1.8µmC18 provides strong retention for the hydrophobic phenyl ring. 1.8µm particle size improves resolution of isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and aids

formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to reduce system backpressure and prevent transesterification.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI source desolvation.
Column Temp 40°CImproves mass transfer and peak shape.
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (2 min)
General scouting gradient. The target is likely to elute around 50-60% B.
Ionization ESI Positive (+) Detects

and

.
Scan Range 100 - 600

Covers parent ion and potential dimers.
Analytical Workflow Diagram

Workflow Sample Sample Prep (1 mg/mL in 50:50 ACN:H2O) LC LC Separation (C18 Column, Gradient) Sample->LC ESI ESI Source (Positive Mode, +3.5kV) LC->ESI MS Mass Analyzer (Q-TOF or Quad) ESI->MS Data Data Analysis (Extract Ion Chromatogram) MS->Data

Figure 2: Step-by-step LC-MS workflow for halogenated nitro-aromatic analysis.

Data Interpretation & Self-Validation

The "Scientific Integrity" of this method relies on Self-Validation using isotopic patterns. You do not need a reference standard to confirm you are looking at the correct peak; the physics of the Bromine atom confirms it for you.

The Bromine Check (The "Fingerprint")

Bromine exists naturally as


 (50.7%) and 

(49.3%).
  • Expectation: In the Mass Spectrum of the main peak, you must see two peaks of nearly equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Validation: If your main peak shows only a single mass, it is not your product . It may be a de-brominated impurity (common in Pd-catalyzed cross-coupling attempts).

Impurity Profiling

Use Extracted Ion Chromatograms (EIC) to hunt for specific expected impurities:

  • Hydrolysis Product (Acid): Look for

    
    . The methyl group is lost and replaced by a proton (mass diff of 14).
    
  • De-brominated Byproduct: Look for

    
    .
    
  • Reduction Product (Amine): Look for

    
    . The 
    
    
    
    (46 Da) reduces to
    
    
    (16 Da), a loss of 30 Da.

Troubleshooting & Optimization

  • Issue: Low Sensitivity in ESI+

    • Cause: The nitro group is electron-withdrawing, making protonation difficult on the ring.

    • Solution: Add 5mM Ammonium Formate to the mobile phase. This promotes the formation of

      
       adducts, which are often more stable and abundant for esters [2].
      
  • Issue: Peak Tailing

    • Cause: Interaction between the basic nitrogen (if reduction occurred) or the polar nitro group and free silanols.

    • Solution: Ensure Column Temp is at 40°C and Formic Acid is fresh (pH ~2.7).

  • Issue: "Ghost" Peaks

    • Cause: Carryover. Halogenated compounds can be "sticky."

    • Solution: Implement a needle wash with 50:50 ACN:Isopropanol between injections.

References

  • American Chemical Society (ACS). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (Discusses the risk of thermal degradation of nitro groups in high-temp injectors). [Link]

  • National Institutes of Health (NIH) - PubMed. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. (Relevant for understanding fragmentation/adduct formation of phenyl-acetate derivatives). [Link]

  • Royal Society of Chemistry (RSC). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. [Link]

  • Journal of Food and Drug Analysis. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines. (Provides baseline conditions for acidic mobile phases in LC-MS for nitro-containing compounds). [Link]

Sources

Navigating the Vibrational Landscape: A Comparative Guide to the Infrared Absorption Peaks of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups and confirming molecular structure. This guide provides an in-depth analysis of the expected IR absorption peaks for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate, a polysubstituted aromatic compound with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a robust predicted spectrum through a comparative analysis of its constituent functional groups and structurally analogous compounds. This approach not only offers a reliable reference for the characterization of this molecule but also serves as a practical framework for interpreting the IR spectra of other complex aromatic derivatives.

The molecular structure of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate presents a fascinating case for IR spectral analysis, incorporating a variety of functional groups that each give rise to characteristic vibrational modes. The interplay of these groups on the phenyl ring, including electron-withdrawing nitro and halogen substituents, and the ester moiety, influences the precise frequencies of their IR absorptions. Understanding these nuances is critical for accurate spectral interpretation.

Predicted Infrared Absorption Profile

The following table outlines the predicted IR absorption peaks for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate. These predictions are derived from established correlation tables and a comparative analysis of the spectra of related compounds.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale and Comparative Insights
Ester (C=O) Stretching~1745 - 1760StrongThe carbonyl stretch is one of the most intense and diagnostic peaks in the IR spectrum. For methyl phenylacetate, this peak is typically observed around 1735-1745 cm⁻¹. The presence of the electronegative fluorine and nitro groups on the phenyl ring is expected to induce a slight positive shift (to higher wavenumbers) in the C=O stretching frequency due to an inductive effect.
Nitro (NO₂) Group Asymmetric Stretching~1530 - 1560StrongAromatic nitro compounds exhibit a strong asymmetric NO₂ stretching band. In nitrobenzene, this absorption is prominent around 1520-1530 cm⁻¹. The combined electron-withdrawing effects of the bromine and fluorine atoms may shift this peak to a slightly higher frequency.
Nitro (NO₂) Group Symmetric Stretching~1340 - 1360Medium-StrongThe symmetric stretch of the nitro group is also a key diagnostic feature, typically appearing in the 1340-1350 cm⁻¹ region for aromatic nitro compounds.
Aromatic Ring (C=C) In-plane Stretching~1570 - 1610 & ~1450 - 1500Medium-Weak (variable)Aromatic compounds display several bands in this region due to the stretching of the carbon-carbon double bonds within the ring. The substitution pattern influences the exact position and intensity of these peaks.
Aromatic C-H Stretching~3050 - 3150Weak-MediumThe stretching vibrations of C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹.
**Aliphatic C-H (CH₂) **Stretching~2950 - 2990WeakThe methylene (-CH₂-) group of the acetate moiety will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹.
Ester (C-O) Stretching~1200 - 1280StrongThe C-O stretching of the ester group results in a strong absorption band. For methyl acetate, this is typically a prominent feature.
Carbon-Fluorine (C-F) Stretching~1210 - 1270StrongThe C-F stretching vibration gives rise to a strong absorption band. In fluorobenzene, this is a dominant peak in the spectrum. Its position can overlap with the C-O stretch of the ester.
Carbon-Bromine (C-Br) Stretching~500 - 650Medium-StrongThe C-Br stretching vibration occurs in the lower frequency "fingerprint" region of the IR spectrum.
Aromatic C-H Out-of-plane Bending~800 - 900StrongThe out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly dependent on the substitution pattern and can provide valuable structural information. For a 1,2,4,5-tetrasubstituted benzene ring with two adjacent hydrogens, a strong absorption is expected in this region.

Comparative Spectral Analysis

To substantiate the predicted peak locations, a comparison with the known IR spectra of structurally related molecules is invaluable.

  • Methyl Phenylacetate: The spectrum of methyl phenylacetate provides a baseline for the ester functional group. Its prominent C=O stretch around 1740 cm⁻¹ and strong C-O stretch in the 1200-1280 cm⁻¹ region are key reference points.

  • Nitrobenzene: The characteristic strong asymmetric and symmetric NO₂ stretching bands in nitrobenzene at approximately 1525 cm⁻¹ and 1345 cm⁻¹, respectively, are fundamental to identifying the nitro group in our target molecule.

  • Bromobenzene: The spectrum of bromobenzene shows the C-Br stretching vibration in the 500-600 cm⁻¹ range, guiding our assignment in the low-frequency region.

  • Fluorobenzene: Fluorobenzene exhibits a very strong C-F stretching absorption around 1220 cm⁻¹, which helps in identifying this bond in our more complex molecule, though overlap with the ester's C-O stretch is likely.

The combination of these individual substituent effects on a single aromatic ring in Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate will lead to a complex but interpretable spectrum. The electron-withdrawing nature of the nitro, fluoro, and bromo groups will influence the electron distribution within the phenyl ring and the attached acetate group, causing shifts in the expected absorption frequencies compared to the simpler monosubstituted benzenes.

Experimental Protocol for Infrared Spectroscopy

To experimentally verify the predicted IR absorption peaks, the following detailed protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR-FTIR is a modern, rapid, and non-destructive technique suitable for solid and liquid samples, requiring minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Visualizing the Analytical Workflow

The logical flow of predicting, acquiring, and interpreting the IR spectrum can be visualized as follows:

IR_Analysis_Workflow A Define Molecular Structure Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate B Identify Functional Groups (Ester, Nitro, Aromatic Halides) A->B C Predict IR Peaks (Based on Correlation Charts & Theory) B->C D Comparative Analysis (Spectra of Analogous Compounds) C->D H Spectral Interpretation (Peak Assignment) C->H E Experimental Verification (ATR-FTIR Spectroscopy) D->E D->H F Data Acquisition (Background & Sample Scans) E->F G Data Processing (Background Subtraction, Baseline Correction) F->G G->H I Structural Confirmation H->I

Caption: Workflow for the IR spectroscopic analysis of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the infrared absorption spectrum of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate. By systematically dissecting the molecule into its constituent functional groups and comparing them with known spectra of similar compounds, we have constructed a reliable reference for researchers. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This dual approach of theoretical prediction and practical guidance empowers scientists in the accurate and efficient characterization of novel, complex molecules, a critical step in the pipeline of drug discovery and development.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Comparative Technical Guide: Methyl vs. Ethyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized aromatic scaffolds, tetrasubstituted phenylacetic acid derivatives have emerged as critical bifunctional building blocks. Specifically, 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate derivatives provide orthogonal handles for late-stage functionalization: a bromine atom for transition-metal cross-coupling, a fluorine atom for modulating lipophilicity and binding affinity, a nitro group (reducible to an amine) for amidation, and an ester group for peptide coupling or cyclization 1.

This guide objectively compares the performance, physicochemical properties, and synthetic utility of the methyl ester (CAS: 1706449-40-2) versus its ethyl ester analog, providing actionable, self-validating experimental protocols for application scientists.

Physicochemical Profiling & Reactivity Metrics

The choice between a methyl and ethyl ester protecting group is rarely arbitrary. It dictates the thermodynamic stability of the intermediate, its solubility profile during organic workups, and the kinetic rate of downstream deprotection or amidation.

ParameterMethyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetateEthyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate
R-Group -CH₃-CH₂CH₃
Molecular Weight 292.06 g/mol 306.09 g/mol
Steric Hindrance (A-value) Low (1.70 kcal/mol)Moderate (1.75 kcal/mol, increased rotational sweep)
Lipophilicity (LogP) ~2.4~2.9 (Enhances organic phase partitioning)
Saponification Rate Fast (1-2 hours at 25°C)Slower (4-6 hours at 25°C, or requires 40°C)
Physical State (Typical) Crystalline SolidLow-melting solid / Viscous Oil
Primary Advantage Rapid deprotection, ideal for sensitive substratesSuperior solubility in non-polar solvents, easier handling

Mechanistic Reactivity & Downstream Utility

Both analogs are primarily utilized to generate 4-amino phenylacetic acid derivatives, which are subsequently incorporated into complex API frameworks such as kinase inhibitors and anti-fibrotic agents 2.

The Causality of Ester Selection
  • Direct Amidation: If the synthetic route requires direct displacement of the ester with an amine (forming an amide without isolating the free acid), the methyl ester is vastly superior. The methoxide ion is a better leaving group, and the carbonyl carbon is less sterically shielded.

  • Chemoselective Hydrolysis: If the molecule contains other base-sensitive moieties, the methyl ester's rapid saponification allows for milder conditions (e.g., lower equivalents of LiOH, shorter reaction times), preventing off-target degradation.

  • Purification Dynamics: The ethyl ester often provides better solubility in standard chromatography eluents (like Hexanes/Ethyl Acetate), preventing the compound from crashing out on the column—a common issue with highly crystalline, rigid halogenated nitrobenzenes 3.

Structural Visualization: Synthesis Workflow

The following diagram maps the orthogonal deprotection and functionalization pathways for both analogs.

SynthesisWorkflow SM_Me Methyl Ester Analog (Fast Kinetics) Reduction Chemoselective Nitro Reduction (Fe/NH4Cl, EtOH/H2O) SM_Me->Reduction SM_Et Ethyl Ester Analog (High Solubility) SM_Et->Reduction Amine_Me Methyl 2-(4-amino-5-bromo- 2-fluorophenyl)acetate Reduction->Amine_Me Preserves C-Br bond Amine_Et Ethyl 2-(4-amino-5-bromo- 2-fluorophenyl)acetate Reduction->Amine_Et Preserves C-Br bond Hydrolysis Mild Saponification (LiOH, THF/H2O) Amine_Me->Hydrolysis 25°C, 1.5 hrs Amine_Et->Hydrolysis 40°C, 4.0 hrs Product 2-(4-amino-5-bromo- 2-fluorophenyl)acetic acid (Bifunctional API Core) Hydrolysis->Product

Synthesis workflow comparing methyl and ethyl ester reactivity profiles.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to prevent common failure modes in halogenated aromatic chemistry.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without triggering hydrodehalogenation of the aryl bromide.

Causality & Reagent Selection: Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided here. Palladium readily inserts into the C-Br bond, leading to rapid debromination. Instead, we utilize a Béchamp-style reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This single-electron transfer mechanism is entirely chemoselective for the nitro group, leaving the critical bromine handle intact for future Suzuki/Buchwald couplings.

Step-by-Step Workflow:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of Methyl or Ethyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate in 50 mL of an Ethanol/Water mixture (4:1 v/v).

  • Activation: Add 5.0 equivalents (50.0 mmol) of Iron powder (325 mesh) and 2.0 equivalents (20.0 mmol) of solid NH₄Cl. Note: The NH₄Cl acts as a mild proton source, preventing the reaction mixture from becoming overly basic, which could prematurely hydrolyze the ester.

  • Reflux: Heat the suspension to 80°C under vigorous stirring for 2 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-positive spot (the aniline).

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the pad generously with EtOAc. Concentrate the filtrate in vacuo, partition between EtOAc and brine, dry over Na₂SO₄, and concentrate to yield the amino-ester.

Protocol B: Mild Ester Saponification

Objective: Cleave the ester to yield the free carboxylic acid while avoiding degradation of the electron-rich aniline.

Causality & Reagent Selection: Lithium Hydroxide (LiOH) is chosen over NaOH or KOH. The lithium cation coordinates effectively with the carbonyl oxygen, enhancing the electrophilicity of the carbon center, which allows the reaction to proceed under milder conditions.

Step-by-Step Workflow:

  • Preparation: Dissolve 5.0 mmol of the amino-ester intermediate in 20 mL of THF. Add 10 mL of distilled water.

  • Hydrolysis:

    • For the Methyl Ester: Add 1.5 equivalents (7.5 mmol) of LiOH·H₂O. Stir at 25°C for 1.5 hours. The lack of steric bulk allows rapid attack by the hydroxide nucleophile.

    • For the Ethyl Ester: Add 2.0 equivalents (10.0 mmol) of LiOH·H₂O. Heat the mixture to 40°C for 4 hours. The additional methylene group donates electron density and increases the rotational sweep (steric hindrance), raising the activation energy required to form the tetrahedral intermediate.

  • Validation: Monitor via LC-MS. Look for the mass transition corresponding to the loss of -CH₃ (15 Da) or -CH₂CH₃ (29 Da) and the appearance of the[M-H]⁻ peak in negative ion mode.

  • Workup: Remove THF in vacuo. Acidify the aqueous layer to pH 4.0 using 1M HCl. Caution: Do not over-acidify, as the aniline moiety will protonate and become water-soluble. Extract the precipitated free acid with EtOAc (3 x 20 mL), dry, and concentrate.

References

  • BLD Pharm.1785428-47-8 | 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid and Ester Derivatives.
  • Google Patents.WO2014138907A1 - Substituted aromatic compounds for the treatment of pulmonary fibrosis, liver fibrosis, skin fibrosis and cardiac fibrosis.
  • Sigma-Aldrich.1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene | 445441-57-6 (Halogenated Nitrobenzene Properties).

Sources

A Comprehensive Guide to the Melting Point Determination of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The melting point of a pure crystalline solid is a fundamental physical property, critical for its identification, characterization, and purity assessment.[1][2][3] A sharp and defined melting range is a strong indicator of a substance's purity, while a depressed and broad melting range typically signifies the presence of impurities.[3] For professionals in drug development and chemical research, the accurate determination of this parameter is a non-negotiable aspect of quality control and compound verification.

Comparative Analysis: Estimating the Melting Point

To establish a reasonable estimate for the melting point of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate, an analysis of structurally related compounds is invaluable. The melting point is governed by the strength of intermolecular forces in the crystal lattice. Factors such as molecular weight, symmetry, and the nature of substituents (halogens, nitro groups) significantly influence these forces.

The target molecule possesses a unique combination of substituents: a bromine atom, a fluorine atom, and a nitro group on the phenyl ring of a methyl acetate derivative. Each of these groups contributes to the overall polarity and potential for intermolecular interactions, such as dipole-dipole forces and halogen bonding. The nitro group, being strongly electron-withdrawing, is expected to significantly increase the melting point compared to a non-nitrated analogue due to strong dipole-dipole interactions. The halogens, bromo and fluoro, also contribute to the molecular weight and polarity.

Below is a comparative table of related compounds to provide a predictive context for the melting point of the title compound.

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
Methyl 2-(4-nitrophenyl)acetate2945-08-6195.17solid, no specific mp listed[4][5][6]
4-Nitrophenyl acetate830-03-5181.1575-77[7][8]
Methyl 2-(4-bromophenyl)acetate41841-16-1229.07113-114[9][10]
Methyl 2-(2-fluorophenyl)acetate57486-67-6168.16liquid at room temp.[11][12]

Note: The melting point for some of these compounds is not consistently reported across all suppliers, and some are liquids at room temperature. This highlights the importance of experimental verification.

Based on the data from these analogues, it is reasonable to hypothesize that the melting point of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate will be a well-defined value for a crystalline solid, likely above 100°C due to the presence of the nitro and bromo substituents which generally lead to higher melting points.

Authoritative Methodologies for Melting Point Determination

Two primary, authoritative methods are employed for the determination of melting points in a research and quality control setting: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This is the most common and well-established technique for determining the melting range of a crystalline solid. The method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which the melting process begins and ends. The United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature provides a detailed, legally recognized standard for this procedure.[13][14]

Principle: A finely powdered sample is packed into a thin-walled capillary tube and heated in a controlled block or bath. The temperature is ramped slowly near the expected melting point, and the range is recorded from the onset of melting (first appearance of liquid) to the clear point (complete liquefaction).[1][14]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It provides highly accurate and reproducible data on thermal transitions, including melting.[17]

Principle: The sample and an inert reference (usually an empty pan) are heated in separate pans under a controlled temperature program. When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and reference pans. The instrument measures the extra heat flow required to maintain both at the same temperature, which is then plotted against temperature.[15][16][18] The resulting peak provides the melting temperature (often taken as the onset or peak of the endotherm) and the enthalpy of fusion.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating calibration and verification steps to ensure data integrity and trustworthiness.

Protocol 1: Capillary Melting Point Determination (Based on USP <741> Class Ia)

This protocol describes the use of a modern digital melting point apparatus.

1. Instrument Calibration and Verification:

  • Causality: To ensure the accuracy of the instrument's temperature sensor, it must be calibrated against certified reference standards.[19]
  • Procedure:
  • Select at least three USP Melting Point Reference Standards that bracket the expected melting range of the test compound.
  • Determine the melting point of each reference standard using the instrument.
  • The observed melting points must fall within the acceptable range specified for each standard. If not, the instrument must be recalibrated according to the manufacturer's instructions.

2. Sample Preparation:

  • Causality: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer.[1]
  • Procedure:
  • Ensure the sample of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is completely dry, as moisture can depress the melting point.
  • If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
  • Invert a capillary tube (typically 0.8-1.2 mm internal diameter) and press the open end into the powder.
  • Tap the sealed end of the tube on a hard surface to pack the powder into a dense column of 2.5–3.5 mm height.[14]

3. Melting Point Determination:

  • Causality: A slow heating rate near the melting point is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
  • Procedure:
  • Rapid Preliminary Run: Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting temperature.
  • Accurate Determination: Allow the instrument to cool to at least 20 °C below the approximate melting point.
  • Prepare two more capillary tubes with the sample.
  • Set the starting temperature to 5-10 °C below the approximate melting point and a slow ramp rate of 1 °C/min.[14]
  • Insert the capillaries.
  • Record the temperature at which the substance first begins to liquefy (onset point).
  • Record the temperature at which the last solid particle melts (clear point). The melting range is the interval between these two temperatures.
  • Repeat the accurate determination at least once to ensure reproducibility.
Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

1. Instrument Calibration:

  • Causality: DSC instruments require calibration for both temperature and enthalpy to ensure accurate measurements. Indium is a common calibrant due to its well-defined melting point and enthalpy of fusion.
  • Procedure:
  • Calibrate the DSC instrument according to the manufacturer's guidelines using a certified indium standard (Melting Point: 156.6 °C).
  • Perform a baseline run with empty, sealed aluminum pans to ensure a flat baseline across the experimental temperature range.

2. Sample Preparation:

  • Causality: Accurate sample weight and proper sealing of the DSC pan are critical for quantitative heat flow measurements and to prevent sample loss through sublimation.
  • Procedure:
  • Accurately weigh 1-3 mg of the finely powdered Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate into an aluminum DSC pan using a microbalance.
  • Hermetically seal the pan with an aluminum lid using a sample press.
  • Prepare an identical empty, sealed pan to be used as the reference.

3. DSC Analysis:

  • Causality: A controlled heating rate allows for clear resolution of the melting endotherm.
  • Procedure:
  • Place the sample pan and the reference pan into the DSC cell.
  • Set the thermal program:
  • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).
  • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).
  • Use an inert nitrogen purge gas to maintain a consistent atmosphere.
  • Run the experiment and record the heat flow as a function of temperature.

4. Data Analysis:

  • Causality: The resulting thermogram provides detailed information about the melting transition.
  • Procedure:
  • Plot the heat flow (in mW) versus temperature (in °C). The melting event will appear as an endothermic peak.
  • Determine the onset temperature by extrapolating the baseline and the inflectional tangent of the peak. This is often reported as the melting point.
  • The peak temperature is the point of maximum heat flow.
  • Integrate the area under the peak to determine the enthalpy of fusion (ΔHfus).

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and characterization of a novel compound, with a focus on melting point determination as a key analytical step.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Purity & Identity Confirmation cluster_validation Data Validation & Reporting synthesis Chemical Synthesis of Target Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product purity_check Initial Purity Assessment (e.g., TLC, LC-MS) purification->purity_check Purified Sample mp_determination Melting Point Determination purity_check->mp_determination spectroscopy Spectroscopic Analysis (NMR, IR, MS) purity_check->spectroscopy data_analysis Analyze Melting Range & Spectroscopic Data mp_determination->data_analysis spectroscopy->data_analysis final_report Final Characterization Report data_analysis->final_report

Caption: Workflow for Novel Compound Characterization.

Conclusion

While the exact melting point of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate remains to be experimentally determined, this guide provides a comprehensive framework for its investigation. Through a comparative analysis of structurally similar molecules, we can anticipate a melting point for a pure, crystalline sample to be a sharp range, likely exceeding 100°C. By adhering to the detailed, authoritative protocols for both capillary and DSC methods outlined herein, researchers can confidently and accurately determine this crucial physical property. The emphasis on instrument calibration and procedural rigor ensures the generation of trustworthy and reproducible data, which is paramount in the fields of chemical synthesis and drug development.

References

  • United States Pharmacopeial Convention. (2023). General Chapters: <741> MELTING RANGE OR TEMPERATURE. In United States Pharmacopeia and National Formulary (USP-NF). [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Minikel, E. (2016, April 27). Differential scanning calorimetry. CureFFI.org. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • USP-NF. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]

  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Giani, S., & Towers, N. M. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • ChemSrc. (2025, August 25). Methyl (4-nitrophenyl)acetate. Retrieved from [Link]

  • ChemSrc. (2025, August 23). Methyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 4-Nitrophenyl acetate, 98%. Retrieved from [Link]

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Elemental analysis data for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Analytical Challenge

As a Senior Application Scientist, I frequently encounter complex halogenated nitroaromatics in early-stage drug discovery and agrochemical development. Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (Chemical Formula:


) presents a unique analytical challenge.

With a molecular weight of 292.06 g/mol , this compound contains a highly electronegative fluorine atom, a bulky bromine atom, and a nitro group. Standard CHNS/O combustion analyzers are designed for pure hydrocarbons or lightly heteroatom-substituted molecules. When exposed to high mass-fractions of halogens (>33% combined Br and F in this molecule), standard quartz combustion tubes degrade rapidly, and oxidation catalysts become poisoned[1][2]. Furthermore, standard CHNS analyzers cannot quantify the halogens themselves.

To achieve a complete, self-validating elemental profile, we must employ a dual-technique approach: Modified CHNS/O Flash Combustion (for C, H, N, O) and Combustion Ion Chromatography (CIC) (for Br, F). This guide objectively compares these techniques, explains the mechanistic causality behind the required modifications, and provides validated experimental protocols.

Theoretical Elemental Profile

Before initiating any empirical analysis, establishing the theoretical mass distribution is critical. This dictates our calibration ranges and sample aliquot sizes.

ElementAtomic MassAtoms per MoleculeTotal Mass ContributionTheoretical Mass %
Carbon (C) 12.0119108.09937.01%
Bromine (Br) 79.904179.90427.36%
Oxygen (O) 15.999463.99621.91%
Fluorine (F) 18.998118.9986.50%
Nitrogen (N) 14.007114.0074.80%
Hydrogen (H) 1.00877.0562.42%
Total 292.06 g/mol 100.00%

Technology Comparison: CHNS/O vs. CIC

To fully characterize Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate, laboratories must split the sample between two distinct analytical pathways.

AnalyticalStrategy Sample Methyl 2-(5-bromo-2-fluoro- 4-nitrophenyl)acetate (C9H7BrFNO4) Split Aliquot Split Sample->Split CHNS CHNS/O Analyzer (Flash Combustion) Split->CHNS 1-2 mg CIC Combustion IC (Pyrohydrolysis) Split->CIC 10-50 mg Silver Silver Trap (AgBr / AgF formation) CHNS->Silver Absorb H2O2 Absorption (HX conversion) CIC->Absorb Detect1 TCD Detection (C, H, N, O) Silver->Detect1 Detect2 Conductivity Detection (Br-, F-) Absorb->Detect2 Data Complete Elemental Profile Detect1->Data Detect2->Data

Figure 1: Parallel analytical workflow for complete elemental characterization of halogenated nitroaromatics.

Modified CHNS/O Analysis (Dumas Method)
  • The Mechanism: The sample is combusted at ~1000°C in an oxygen-rich environment. C, H, N, and O are converted into

    
    , 
    
    
    
    ,
    
    
    /
    
    
    , and
    
    
    .
  • The Causality of Halogen Interference: At 1000°C, the 27.36% Bromine and 6.50% Fluorine in our target molecule will form highly aggressive

    
    , 
    
    
    
    , and
    
    
    gases. If these reach the copper reduction column or the Thermal Conductivity Detector (TCD), they will cause severe corrosion and falsely elevate the nitrogen/carbon readings[1].
  • The Solution: We must encapsulate the sample in silver capsules instead of standard tin capsules, and pack the combustion tube with silver wool. Silver acts as a chemical scavenger, reacting with the halogens to form solid, non-volatile

    
     and 
    
    
    
    [1][2].
Combustion Ion Chromatography (CIC)
  • The Mechanism: CIC combines pyrohydrolytic combustion with ion chromatography. The sample is burned in an Argon/Oxygen atmosphere with a continuous stream of water vapor[3][4].

  • The Causality of Pyrohydrolysis: Why add water? Without water, halogens combust into a mixture of free radicals (

    
    , 
    
    
    
    ) and acids (
    
    
    ,
    
    
    ). Free halogens are notoriously difficult to trap in aqueous solutions. The water stream forces a complete thermodynamic shift, converting 100% of the halogens into their hydrogenous forms (
    
    
    and
    
    
    )[3]. These are easily swept into an absorber module containing
    
    
    , converting them into stable aqueous anions (
    
    
    ,
    
    
    ) for IC separation[5][6].
Performance Comparison Table
ParameterModified CHNS/OCombustion Ion Chromatography (CIC)
Target Analytes C, H, N, OBr, F
Sample Size 1 - 3 mg10 - 50 mg
Halogen Handling Suppressed/Trapped (Silver wool)Quantified (Pyrohydrolysis)
Accuracy (Absolute)

0.3%[2]

0.1%
Primary Limitation High consumable cost (Silver capsules limit tube lifespan)[2]Cannot determine C, H, N, O

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every run must prove its own accuracy before the data is accepted.

Protocol 1: Modified CHNS/O Determination

Objective: Accurately quantify C, H, N, and O while safely sequestering the 33.86% halogen content.

  • Instrument Preparation: Pack the quartz combustion tube of the elemental analyzer (e.g., Thermo FlashSmart) with an extended layer of silver wool (approx. 30% more than standard hydrocarbon setups)[2].

  • System Validation (Crucial Step): Weigh 2.0 mg of a certified reference material (CRM) such as 4-Bromobenzoic acid. Run the analysis. If the Carbon value deviates by >0.3% from the theoretical value, the silver trap is saturated and the tube must be repacked.

  • Sample Encapsulation: Weigh exactly 1.500 mg of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate into a silver capsule (do not use tin, as tin exacerbates flash temperatures that can melt the silver wool)[1][2].

  • Combustion: Drop the capsule into the 1000°C furnace under a controlled pulse of ultra-pure

    
    .
    
  • Reduction & Detection: The gases pass through a copper reduction reactor (650°C) to convert

    
     to 
    
    
    
    . The
    
    
    ,
    
    
    , and
    
    
    are separated via a GC column and quantified by the TCD.
Protocol 2: Halogen Quantification via CIC

Objective: Quantify the 27.36% Br and 6.50% F content using pyrohydrolytic combustion.

CICMechanism Furnace Quartz Furnace (1050°C, Ar/O2/H2O) Gas Volatile Gases (HBr, HF, CO2, NOx) Furnace->Gas Pyrohydrolysis Absorber Absorber Module (Aqueous H2O2) Gas->Absorber Sparging Ions Aqueous Anions (Br-, F-, NO3-) Absorber->Ions Trapping IC Ion Chromatography (Anion Exchange Column) Ions->IC Injection

Figure 2: Mechanistic pathway of Combustion Ion Chromatography (CIC) for halogen quantification.

  • Sample Introduction: Weigh 15.0 mg of the compound into a ceramic sample boat.

  • System Validation: Spike the absorption solution with 1.0 ppm of an internal standard (e.g., isotope-labeled bromide or a surrogate anion like chlorate) to calculate recovery rates and validate the sparging efficiency.

  • Pyrohydrolysis: Push the boat into the combustion oven at 1050°C. Introduce an

    
     carrier gas mixed with a continuous water stream (pyrohydrolysis)[3][4].
    
  • Absorption: Route the effluent gases (

    
    , 
    
    
    
    ) into an absorber module containing 10 mL of 900 mg/kg
    
    
    solution. The peroxide ensures any trace sulfur impurities are fully oxidized, preventing IC peak interference[5][7].
  • Chromatographic Separation: Automatically inject 20 µL of the absorption solution into an Ion Chromatograph equipped with a high-capacity anion exchange column (e.g., Dionex IonPac AS15) and a suppressed conductivity detector[5][6].

  • Quantification: Integrate the Fluoride and Bromide peaks against a 5-point calibration curve made from certified NIST standards.

Conclusion

For highly substituted halogenated nitroaromatics like Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate, relying on a single analytical technique guarantees failure. Standard CHNS will yield false nitrogen/carbon data due to halogen poisoning, while IC alone cannot process solid organic matrices. By intelligently pairing Silver-Scavenged CHNS/O with Combustion Ion Chromatography, researchers can achieve a self-validating, 100% mass-balance characterization of complex drug intermediates.

References

  • VELP Scientifica. "CHNS/O Characterization of Municipal and Industrial Waste Using the EMA 502 Elemental Analyzer." Accessed March 1, 2026. [Link]

  • Iowa State University Chemical Instrumentation Facility. "Elemental Analysis." Accessed March 1, 2026.[Link]

  • EAG Laboratories. "Combustion Ion Chromatography (CIC)." Accessed March 1, 2026.[Link]

  • Thermo Fisher Scientific. "Combustion Ion Chromatography - Enhancing Halogen Detection Using Preconcentration Methods." Accessed March 1, 2026. [Link]

  • Thermo Fisher Scientific. "Determination of halogens in polymers and electronics using a combustion ion chromatography system." Accessed March 1, 2026. [Link]

Sources

Identifying Impurities in Commercial Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS: 1706449-40-2) is a highly functionalized aromatic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs). Its tetrasubstituted benzene ring—featuring an ester, a fluorine atom, a bromine atom, and a nitro group—makes it an exceptionally versatile electrophile for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, this same structural complexity makes its synthesis prone to generating closely related impurities. According to ICH Q3A(R2) guidelines, identifying and qualifying these impurities is a mandatory step in drug development to prevent downstream failures and ensure patient safety[1].

As a Senior Application Scientist, I have structured this guide to objectively compare commercial grades of this intermediate, explain the causality behind impurity formation, and provide self-validating analytical protocols for their identification.

The Chemical Context & Impurity Genesis

To understand an impurity profile, we must first examine the causality of its formation. The commercial synthesis typically proceeds via the nitration and subsequent bromination of 2-fluorophenylacetic acid, followed by esterification.

  • Des-bromo Impurity (Methyl 2-(2-fluoro-4-nitrophenyl)acetate): Arises from incomplete bromination. In downstream Suzuki or Buchwald-Hartwig couplings, this impurity acts as a chain terminator, drastically reducing API yield.

  • Regioisomeric Impurity (Methyl 2-(3-bromo-2-fluoro-4-nitrophenyl)acetate): Results from misdirected electrophilic aromatic substitution. Because it possesses the exact same mass and similar polarity as the target compound, it often co-elutes in standard HPLC, leading to isomeric APIs that fail critical quality attributes (CQAs)[2].

  • Hydrolyzed Impurity (2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid): Caused by ambient moisture exposure or incomplete esterification.

G SM 2-Fluorophenylacetic Acid Nitration Nitration (HNO3/H2SO4) SM->Nitration Bromination Bromination (NBS/FeBr3) Nitration->Bromination Esterification Esterification (MeOH/H+) Bromination->Esterification ImpA Des-bromo Impurity (Incomplete Rxn) Bromination->ImpA Under-reaction ImpB 3-Bromo Regioisomer (Misdirected Sub) Bromination->ImpB Regio-leakage Product Methyl 2-(5-bromo-2-fluoro- 4-nitrophenyl)acetate Esterification->Product ImpC Free Acid Impurity (Hydrolysis) Esterification->ImpC Moisture

Synthetic pathway and impurity genesis of the target acetate.

Comparative Analysis of Commercial Alternatives

When sourcing this intermediate, researchers must choose between different commercial grades or in-house synthesis. We compared three representative batches to evaluate their performance and impurity burdens.

Metric / ImpurityPremium Commercial GradeEconomy Commercial GradeIn-House Synthesized (Crude)Analytical Method
Overall Purity > 99.5%96.2%92.0%HPLC-UV (254 nm)
Des-bromo Impurity < 0.1%1.8%3.5%LC-HRMS
3-Bromo Regioisomer Not Detected1.2%2.8%19F qNMR
Free Acid (Hydrolysis) < 0.1%0.8%1.7%LC-HRMS
Downstream API Yield 94%81% (Isomeric contamination)73% (Requires prep-HPLC)Isolated Yield

Causality Insight: The Economy grade appears acceptable by standard HPLC-UV (96.2%), but downstream API yields drop significantly. This discrepancy is caused by the "invisible" 3-bromo regioisomer, which co-elutes with the main peak in UV but is clearly quantifiable via NMR.

Analytical Workflows & Self-Validating Protocols

To establish a robust quality control system, we employ two orthogonal techniques: LC-HRMS for mass-variant impurities and multinuclear NMR for isobaric regioisomers. A protocol is "self-validating" when it contains internal controls (like isotopic standards or internal calibrants) that independently verify the assay's accuracy during every run.

G Start Commercial Batch QC LCMS LC-HRMS Analysis Start->LCMS NMR 1H & 19F NMR Analysis Start->NMR MassDiff Mass Differs from API? LCMS->MassDiff Iso Isobaric Impurity? NMR->Iso MassDiff->Iso No ID1 Identify: Des-bromo, Hydrolyzed, or Degradant MassDiff->ID1 Yes (Δm/z detected) ID2 Identify: Regioisomer (e.g., 3-Bromo) Iso->ID2 Yes (Distinct J-Coupling) Pass Batch Approved (ICH Q3A Compliant) Iso->Pass No (Pure)

Analytical decision tree for identifying isobaric and mass-variant impurities.

Protocol 1: LC-HRMS for Mass-Variant Impurities

High-resolution mass spectrometry (HRMS) is the gold standard for identifying unexpected degradation products and mass-variant synthesis impurities[3].

  • Sample Preparation: Dissolve 1.0 mg of the batch in 1.0 mL of LC-MS grade Acetonitrile.

  • Internal Standardization (Self-Validation): Spike the sample with 1.0 µg/mL of an isotopically labeled internal standard (e.g., ^13C-labeled phenylacetate). The recovery of this standard must fall between 95–105% to validate the injection and ionization efficiency. If recovery fails, the run is automatically invalidated.

  • Chromatography: Inject 2.0 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Detection & Causality: Operate in ESI+ mode. The target compound (C9H7BrFNO4) has a theoretical[M+H]+ of 291.9621 (for ^79Br). The des-bromo impurity will appear at m/z 214.0516. The exact mass difference (-77.9105 Da) unambiguously confirms the absence of the bromine atom.

Protocol 2: 1H and 19F qNMR for Isobaric Regioisomers

Because the 3-bromo and 5-bromo isomers have identical masses, LC-MS cannot distinguish them. We rely on 1H and 19F NMR, exploiting the distinct scalar coupling (J-coupling) environments caused by the rigid aromatic ring[4].

  • Sample Preparation: Dissolve 15.0 mg of the sample in 0.6 mL of CDCl3.

  • Internal Calibrant (Self-Validation): Add exactly 5.0 µL of alpha,alpha,alpha-trifluorotoluene (TFT) as a quantitative internal standard. The integration of the TFT CF3 peak (-63.2 ppm) serves as an absolute reference to quantify the molar ratio of the impurities, proving the assay's quantitative rigor.

  • Acquisition: Acquire 19F NMR spectra at 376 MHz (or higher) with 64 scans and a relaxation delay (D1) of 15 seconds to ensure complete relaxation of all fluorine nuclei for accurate quantitation.

  • Interpretation & Causality:

    • Target (5-Bromo): In 1H NMR, the C6 proton is a singlet, and the C3 proton is a doublet (coupled to the adjacent 19F). In 19F NMR, the signal is a single doublet.

    • Impurity (3-Bromo): In 1H NMR, the C5 and C6 protons appear as two mutually coupled doublets (ortho coupling, J ≈ 8 Hz). In 19F NMR, the fluorine shift is significantly perturbed due to the steric and electronic deshielding of the adjacent bromine atom.

Conclusion

Relying solely on HPLC-UV for the quality control of highly functionalized intermediates like Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a critical vulnerability in drug development. By implementing a dual-pronged approach using LC-HRMS and multinuclear NMR, researchers can detect both mass-variant and isobaric impurities, ensuring regulatory compliance and safeguarding downstream API synthesis.

References
  • ICH Q3A(R2) Impurities in New Drug Substances, International Council for Harmonisation (ICH). URL:[Link]

  • Evaluating Impurities in New Drugs to Prevent Delays in Development, Premier Research. URL:[Link]

  • Impurity profiling of the strontium ranelate using stability indicating UPLC method and structural elucidation of degradants by LC-MS-TOF, Journal of Applied Pharmaceutical Science. URL:[Link]

  • Fluorinated Tetrathiafulvalenes with Preserved Electron-Donor Properties and Segregated Fluorous Bilayer Structures Based on F···F Nonbonded Interactions, The Journal of Organic Chemistry. URL:[Link]

Sources

Safety Operating Guide

Guide to the Safe and Compliant Disposal of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate. As a halogenated nitroaromatic compound, this substance requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. The procedures outlined herein are based on established safety protocols for hazardous chemical waste management and are designed to be self-validating when followed correctly.

Hazard Profile and Core Safety Principles

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate is a complex organic molecule whose hazard profile is dictated by its functional groups: a brominated and fluorinated phenyl ring, a nitro group, and a methyl acetate moiety. While a specific Safety Data Sheet (SDS) for this exact compound is not always available, its hazardous characteristics can be inferred from data on structurally related chemicals.[1] The presence of halogen and nitro groups classifies it as a hazardous substance requiring meticulous disposal.

The foundational principle for disposing of this compound is waste stream segregation . Due to its halogenated nature, it must never be mixed with non-halogenated organic waste.[2] Co-mingling complicates the disposal process, can lead to dangerous reactions, and significantly increases disposal costs.[2][3]

Table 1: Inferred Hazard Classification and Safety Precautions

Hazard Category GHS Hazard Statements (Inferred from Analogues) Required Personal Protective Equipment (PPE)
Acute Toxicity H301/H302: Toxic or Harmful if swallowed.[1][4] H311/H312: Toxic or Harmful in contact with skin.[1] H331/H332: Toxic or Harmful if inhaled.[1] Nitrile or neoprene gloves, chemical splash goggles, fully-buttoned lab coat.[4][5]
Skin Corrosion/Irritation H314/H315: Causes severe skin burns or irritation.[6][7] Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
Eye Damage/Irritation H318/H319: Causes serious eye damage or irritation.[6][7] Goggles or a face shield are recommended.[5]

| Environmental Hazard | H411: Toxic to aquatic life with long-lasting effects.[1] | Prevent product from entering drains or waterways.[8][9] |

The Disposal Workflow: A Step-by-Step Protocol

The following protocol details the necessary steps from the point of waste generation to its final collection. Adherence to this sequence is critical for maintaining a safe laboratory environment.

Step 1: Waste Segregation at the Source

Proper segregation is the most crucial step in managing this chemical waste.[2]

  • Identify the Waste Stream : As Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate contains bromine and fluorine, it is classified as Halogenated Organic Waste .[2][3]

  • Select the Correct Waste Container :

    • Liquid Waste : Use a dedicated, compatible container clearly labeled "Halogenated Organic Waste".[1][10] This can be a glass bottle or a designated polyethylene solvent waste container.[2] Ensure the container is in good condition with no leaks or cracks.

    • Solid Waste : All contaminated lab supplies, including gloves, filter paper, and silica gel, must be collected in a separate, designated container for solid hazardous waste.[10][11]

  • Do Not Mix : Never mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals.[1][2]

Step 2: Container Management and Labeling

Proper container handling is a legal requirement and essential for safety.[2]

  • Labeling : Immediately affix a "Hazardous Waste" label to the container upon adding the first drop of waste.[5][10] The label must clearly state "Halogenated Organic Waste" and list the chemical constituents, including Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate.

  • Secure Closure : Keep the waste container securely closed at all times, except when actively adding waste.[2][6] This prevents the release of potentially harmful vapors.[2]

  • Storage Location : Store the waste container in a well-ventilated area, such as within a chemical fume hood, to minimize inhalation exposure.[1][6] Store it away from direct sunlight and heat sources.[10]

Step 3: Managing Spills and Decontamination

Accidents require immediate and correct responses.

  • Small Spills : For minor spills that can be cleaned up in under 10 minutes by trained personnel, first, ensure there are no ignition sources.[10] Wear appropriate PPE.[5] Contain and absorb the spill with a non-combustible absorbent material like sand, vermiculite, or diatomite.[4][12] Carefully collect the absorbed material into a labeled hazardous waste container.[5][10]

  • Large Spills : In the event of a significant release, immediately evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EHS) department.[5][9]

  • Decontamination : Decontaminate surfaces by scrubbing with alcohol or another suitable solvent, and dispose of all cleaning materials as hazardous solid waste.[4]

Step 4: Arranging for Final Disposal

The final step involves coordination with your institution's safety personnel.

  • Contact EHS : Once your waste container is full or ready for disposal, contact your institution's EHS department.[1][2] Do not dispose of this chemical down the drain under any circumstances.[12]

  • Scheduled Pickup : The EHS department will arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[2][8][13]

  • Ultimate Disposal Method : The standard and accepted method for the final disposal of halogenated organic compounds is high-temperature incineration at a permitted treatment, storage, and disposal facility (TSDF).[1][2] This process effectively destroys the toxic organic components, with emission control systems in place to neutralize resulting acid gases.[1]

Chemical Incompatibility

To prevent dangerous reactions, the waste container for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate must be stored away from incompatible chemical classes.

Table 2: Chemical Incompatibility Chart

Class of Incompatible Chemical Rationale and Potential Hazard
Strong Oxidizing Agents Nitro compounds can react violently with strong oxidizers.[14]
Strong Bases (e.g., hydroxides) Can promote hydrolysis of the ester group, potentially in an exothermic reaction.[2]
Strong Acids May catalyze decomposition.[14][15]
Reducing Agents The nitro group can be reduced, which may lead to a vigorous reaction.[14]

| Alkali and Powdered Metals | Can react with halogenated compounds.[14][16] |

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper handling and disposal of waste containing Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate.

DisposalWorkflow Disposal Workflow for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate A Waste Generation (Liquid or Solid) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Segregate into 'Halogenated Organic Waste' Container B->C Yes D NO: Follow procedure for 'Non-Halogenated Waste' B->D No E Label Container Correctly: - 'Hazardous Waste' - List all contents C->E F Store in Ventilated Area (e.g., Fume Hood). Keep container closed. E->F G Is container full or ready for disposal? F->G H Contact Institutional EHS for pickup by licensed vendor. G->H Yes I Continue to add waste, ensuring proper storage. G->I No J Final Disposal: High-Temperature Incineration H->J I->F

Caption: Decision workflow for waste segregation and disposal.

Disclaimer: This guide provides procedural recommendations based on established safety principles for chemicals of this class. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) available. Full compliance with all local, state, and federal regulations is mandatory.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
  • A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Methyl Bromoacetate. (2025, January 20). TCI Chemicals.
  • SAFETY DATA SHEET - 4-Nitrophenyl bromoacetate. (2025, September 15). Thermo Fisher Scientific.
  • Bromine water - disposal. (2008, October 22). #1 Science Forum For Lab Technicians.
  • Safety Data Sheet - Methyl 2-(3-bromophenyl)acetate. (2025, December 8). ChemScene.
  • Standard Operating Procedure for Bromine. (n.d.). Washington State University.
  • Use of Bromine in Organic Chemistry Laboratory. (n.d.). Providence College Environmental Health and Safety.
  • Hazardous Waste: Guidelines and Regulations. (1978, December 18). Environmental Protection Agency.
  • 4-Nitrophenol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds. (n.d.). Legal Information Institute, Cornell Law School.
  • EPA Hazardous Waste Codes. (n.d.). US Environmental Protection Agency.
  • Hazardous Waste Reduction. (n.d.). University of Iowa Environmental Health & Safety.
  • Chemical Incompatibilities. (n.d.). University of California, Berkeley.
  • List of Incompatible Chemicals. (n.d.). St. Olaf College.
  • Incompatibility of Common Laboratory Chemicals. (n.d.). Emory University Environmental Health and Safety Office.
  • Procedure for Disposing of Hazardous Waste. (n.d.). Massachusetts Institute of Technology.
  • Guidelines for handling and disposal of hazardous waste. (2020, December 10). University of Bergen.

Sources

Personal protective equipment for handling Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex specialty chemicals like Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate requires moving beyond basic safety data sheets and understanding the mechanistic toxicology of the molecule. For researchers and drug development professionals, establishing a self-validating safety protocol is critical to ensuring both personal health and regulatory compliance.

This guide provides an authoritative, step-by-step operational framework for handling, mitigating, and disposing of this specific halogenated nitroaromatic intermediate.

Mechanistic Risk Assessment

To implement effective safety measures, we must first understand why Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate poses a hazard. Its risk profile is driven by three structural motifs:

  • The Nitroaromatic Core: Nitroaromatic compounds can interfere with cellular functions and metabolic pathways. Biologically, the nitro group can be reduced to reactive intermediates (such as hydroxylamines) that may form covalent adducts with DNA, presenting potential mutagenic and genotoxic risks[1].

  • Halogenation (Bromo & Fluoro groups): The addition of halogens significantly increases the molecule's lipophilicity (lipid solubility). Highly lipophilic aromatic compounds are readily absorbed through the stratum corneum (skin), making dermal contact a critical vector for systemic toxicity[2].

  • The Acetate Ester: While generally stable, esters can hydrolyze under strong acidic or basic conditions, potentially releasing irritating byproducts.

Mandatory Personal Protective Equipment (PPE)

Because of the compound's lipophilicity and potential mutagenicity, standard laboratory PPE must be upgraded to prevent dermal absorption and inhalation of crystalline dust.

Table 1: PPE Selection and Mechanistic Justification

Protection TypeRecommended EquipmentMechanistic Justification & Standard
Dermal (Hands) Heavy-duty Nitrile, Neoprene, or Butyl glovesPrevents permeation of lipophilic halogenated organics. Standard disposable thin nitrile may not offer sufficient protection against prolonged contact or solvent solutions[3].
Ocular ANSI Z87.1-compliant safety gogglesProtects the ocular mucosa against severe irritation from fine crystalline dust or solvent splashes during solvation[3].
Respiratory Class II Fume Hood (Primary) + N95/P100 (Secondary)Prevents inhalation of airborne particulates. OSHA mandates engineering controls (fume hoods) as the primary defense against hazardous aerosols[4].
Body Flame-resistant lab coat, closed-toe shoesShields against accidental spills and prevents the accumulation of chemical dust on personal clothing[5].

Operational Protocol: Safe Handling & Weighing

The following self-validating workflow ensures that exposure risks are minimized during the most vulnerable operational phase: transferring and weighing the solid.

Step-by-Step Handling Procedure:

  • Ventilation Verification: Ensure the fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). OSHA regulations require that all handling of hazardous chemicals occurs under appropriate engineering controls[6].

  • Static Mitigation: Halogenated powders frequently hold static charge, which can cause the powder to aerosolize or cling to gloves. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Transfer & Weighing: Weigh the compound strictly inside the fume hood. Keep the primary chemical container tightly sealed immediately after the transfer to prevent moisture ingress and dust dispersion.

  • Decontamination: Once weighing is complete, wipe down the analytical balance and spatula with a compatible solvent (e.g., methanol or acetone), followed by a damp aqueous wipe. Dispose of all used wipes as halogenated waste.

Emergency Spill Mitigation

In the event of a spill, immediate containment is required to prevent the spread of toxic dust or liquid.

Step-by-Step Spill Response:

  • Alert & Secure: Immediately alert others in the vicinity and secure the area. Don a respirator if dust is visibly airborne[3].

  • Containment (Solid Spill): Never dry-sweep the powder. Dry sweeping aerosolizes the toxic particulates. Instead, cover the spill with damp absorbent pads or an inert absorbent material like sand[3].

  • Collection: Use a non-sparking scoop to carefully transfer the absorbed material into a sealable, compatible metal tray or bucket[7].

  • Surface Decontamination: Wash the affected benchtop or floor with a suitable organic solvent to dissolve residual traces, followed by a thorough wash with soapy water.

Waste Management & EPA-Compliant Disposal

Due to the presence of bromine and fluorine, Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate must be classified and segregated as Halogenated Waste .

Step-by-Step Disposal Plan:

  • Strict Segregation: Never mix halogenated waste with non-halogenated solvent waste. Non-halogenated waste is frequently repurposed for fuel blending; the presence of halogens disrupts this process, generates toxic dioxins upon combustion, and requires specialized high-temperature incineration[8][9].

  • Container Selection: Use a chemically compatible, sealable container (e.g., an HDPE carboy). Do not use galvanized steel safety cans for halogenated waste, as the halogens will cause the metal to corrode and leak[8].

  • Immediate Labeling: Attach a Hazardous Waste label the moment the first drop of waste is generated. Explicitly list the chemical name (no abbreviations) and the solvent used. Mark the hazard characteristics as "Toxic" and "Halogenated"[10].

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste (do not leave funnels in the container)[10].

  • EH&S Pickup: Request an Environmental Health & Safety (EH&S) pickup before the SAA reaches its regulatory limit (typically 25 gallons of total waste) or within 6 months of the accumulation start date[9].

Workflow Visualization

G Start Initiate Procedure PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Weigh Weigh & Handle Compound Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Mitigation (Damp Absorbent, No Sweeping) Spill->Clean Yes Waste Segregate strictly as Halogenated Waste Spill->Waste No Clean->Waste Label Label & Store in SAA (HDPE Container) Waste->Label Dispose EH&S Pickup (High-Temp Incineration) Label->Dispose

Caption: Workflow for the safe handling, spill mitigation, and EPA-compliant disposal of halogenated nitroaromatics.

References

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  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN". Available at: [Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Available at:[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Safety and Toxicological Considerations for 4,4'-Dinitrodiphenyl Ether". Available at: [Link]

  • The EI Group. "Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees". Available at:[Link]

  • National Institutes of Health (NIH) / NCBI Bookshelf. "Management of Waste - Prudent Practices in the Laboratory". Available at:[Link]

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Sources

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